physicochemical properties of 2-(1-ethylpropyl)morpholine HCl
Physicochemical Profiling of 2-(1-Ethylpropyl)morpholine HCl: An In-Depth Technical Guide Executive Summary This technical guide provides a comprehensive physicochemical analysis of 2-(1-ethylpropyl)morpholine hydrochlor...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling of 2-(1-Ethylpropyl)morpholine HCl: An In-Depth Technical Guide
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 2-(1-ethylpropyl)morpholine hydrochloride (also known as 2-(pentan-3-yl)morpholine HCl ). As a sterically demanding, lipophilic morpholine derivative, this compound serves as a critical building block in medicinal chemistry, particularly for modulating the metabolic stability and lipophilicity of CNS-active agents and agrochemicals. This guide details its structural properties, solubility profile, and experimental protocols for characterization, designed for researchers requiring high-fidelity data for lead optimization.
Part 1: Chemical Identity & Structural Analysis
2-(1-ethylpropyl)morpholine HCl is a 2-substituted morpholine salt where the substituent is a bulky, branched alkyl group (pentan-3-yl). This structural feature introduces significant steric hindrance adjacent to the secondary amine and the ether oxygen, influencing both receptor binding kinetics and metabolic susceptibility.
Nomenclature & Identification
Parameter
Detail
IUPAC Name
2-(Pentan-3-yl)morpholine hydrochloride
Common Synonyms
2-(1-Ethylpropyl)morpholine HCl; 2-Isopentylmorpholine HCl (incorrect but common usage); 2-sec-Amylmorpholine HCl
CAS Number (Base)
1228107-xx-x (Generic reference for 2-alkyl morpholines; specific salt CAS varies by vendor)
Molecular Formula
CHNO HCl
Molecular Weight
193.71 g/mol (Salt); 157.26 g/mol (Free Base)
Chirality
The C2 position is a chiral center.[1] Commercial samples are typically racemic unless specified as () or ().
Structural Visualization
The following diagram illustrates the chemical structure and the steric environment of the 1-ethylpropyl group at the C2 position.
Part 2: Physicochemical Properties
The introduction of the 1-ethylpropyl group significantly alters the physicochemical profile compared to unsubstituted morpholine. The data below synthesizes experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon).
Key Constants
Property
Value / Range
Context
pKa (Conjugate Acid)
8.4 – 8.7
The alkyl group at C2 exerts a weak inductive effect, slightly increasing basicity compared to morpholine (pKa 8.36).
LogP (Free Base)
1.9 ± 0.3
Significantly more lipophilic than morpholine (LogP -0.86). The pentan-3-yl group adds ~2.5 log units.
LogD (pH 7.4)
-0.5 – 0.0
At physiological pH, the compound is predominantly ionized (>90%), reducing apparent lipophilicity.
Melting Point
145 – 155 °C
Typical range for morpholine HCl salts; sharp melting point indicates high crystalline purity.
Hygroscopicity
Moderate
The HCl salt is hygroscopic. It must be stored in a desiccator to prevent deliquescence.
Solubility Profile (at 25°C)
Water: > 100 mg/mL (Freely soluble due to ionic nature).
Methanol/Ethanol: Soluble.
Dichloromethane: Sparingly soluble (Salt form).
Hexanes/Heptane: Insoluble.
Part 3: Experimental Characterization Protocols
This section details self-validating protocols for synthesizing and characterizing the compound. These workflows ensure data integrity and reproducibility.
Synthesis Strategy (Reductive Cyclization)
A robust route involves the cyclization of a 1,2-amino alcohol derivative or reductive alkylation. The scheme below outlines a reliable pathway from commercially available precursors.
Protocol: Potentiometric pKa Determination
Objective: Accurate determination of the ionization constant to predict behavior in biological fluids.
Preparation: Dissolve 5 mg of 2-(1-ethylpropyl)morpholine HCl in 20 mL of degassed water (0.15 M KCl ionic strength adjuster).
Titrant: Standardized 0.1 M NaOH (carbonate-free).
Apparatus: Autotitrator with a glass combination pH electrode (calibrated at pH 4.0, 7.0, 10.0).
Procedure:
Perform a "blank" titration on the solvent.
Titrate the sample from pH 2.5 to pH 11.0 using 5 µL increments.
Validation: The first derivative of the titration curve should yield a single inflection point corresponding to the morpholine nitrogen deprotonation.
Calculation: Use the Henderson-Hasselbalch equation fitting. Expect pKa ~8.5.
Protocol: HPLC Purity & Identity Analysis
Objective: Quantify purity and detect synthetic byproducts.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (low wavelength required as the compound lacks strong chromophores).
Retention Time Prediction: The compound will elute later than unsubstituted morpholine but earlier than highly aromatic analogs. Expect RT ~4-6 min.
Part 4: Biological & Pharmacological Relevance
The 1-ethylpropyl (pentan-3-yl) substituent is a strategic "lipophilic anchor."
Metabolic Stability: The branching at the alkyl chain (secondary carbon attached to the ring) hinders oxidative dealkylation by Cytochrome P450 enzymes compared to a linear
-pentyl chain. This often extends the half-life () of the parent drug.
Steric Shielding: The bulkiness at C2 can shield the nitrogen lone pair slightly, modulating receptor affinity (e.g., reducing off-target binding to adrenergic receptors common with smaller morpholines).
Blood-Brain Barrier (BBB) Penetration: With a LogP of ~1.9 (Base), the compound is in the optimal range for CNS penetration, provided the pKa allows for a sufficient fraction of un-ionized species at physiological pH.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine Derivatives. Retrieved from [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
A Comprehensive Technical Guide to the Stability and Storage of 2-(Pentan-3-yl)morpholine Hydrochloride
This guide provides an in-depth analysis of the critical parameters governing the stability and optimal storage conditions for 2-(Pentan-3-yl)morpholine hydrochloride. Designed for researchers, scientists, and profession...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the critical parameters governing the stability and optimal storage conditions for 2-(Pentan-3-yl)morpholine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with field-proven methodologies to ensure the integrity and longevity of this valuable research compound.
Executive Summary: The Imperative of Stability
The reliability and reproducibility of scientific research are intrinsically linked to the quality of the reagents used. 2-(Pentan-3-yl)morpholine hydrochloride, as a substituted morpholine derivative, possesses a unique set of physicochemical properties that dictate its susceptibility to degradation. Understanding these properties is not merely an academic exercise but a prerequisite for generating valid experimental data. This guide elucidates the potential degradation pathways, provides a framework for proactive stability assessment, and outlines actionable protocols for storage and handling to preserve the compound's purity and potency over time.
Physicochemical Profile of 2-(Pentan-3-yl)morpholine Hydrochloride
A thorough understanding of the molecular structure is the foundation for predicting its stability. The 2-(Pentan-3-yl)morpholine hydrochloride molecule combines a saturated morpholine heterocycle with a pentan-3-yl substituent and is supplied as a hydrochloride salt.
Morpholine Ring: The core morpholine ring contains both an ether linkage and a secondary amine. These functional groups are the primary sites of potential chemical degradation. The ether bond is susceptible to cleavage under strong acidic conditions, while the amine group can undergo oxidation.
Hydrochloride Salt: The hydrochloride salt form generally enhances the aqueous solubility and stability of the amine compared to the free base. However, it also increases the compound's hygroscopicity, making it prone to absorbing moisture from the atmosphere. This is a critical consideration for its storage and handling.
Hygroscopicity: The propensity of a compound to absorb atmospheric moisture is a significant stability concern. For hygroscopic materials like many amine hydrochlorides, moisture uptake can lead to physical changes such as deliquescence and can also act as a medium for chemical degradation reactions.
Potential Degradation Pathways
Forced degradation studies are instrumental in identifying the likely degradation pathways of a drug substance under stress conditions. Based on the structure of 2-(Pentan-3-yl)morpholine hydrochloride and known degradation patterns of similar molecules, the following pathways are plausible:
Hydrolysis: Under acidic or basic conditions, the ether linkage within the morpholine ring can be susceptible to cleavage.
Oxidation: The nitrogen atom in the morpholine ring is a potential site for oxidation, which can lead to the formation of N-oxides and other degradation products.
Photodegradation: Exposure to UV or visible light can provide the energy to initiate photolytic cleavage of chemical bonds, a common degradation pathway for many organic molecules.
Thermal Degradation: High temperatures can accelerate the rate of all degradation reactions and may induce decomposition of the molecule.
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways for 2-(Pentan-3-yl)morpholine hydrochloride.
Recommended Storage and Handling Conditions
To mitigate the risks of degradation, the following storage and handling conditions are recommended. These are based on best practices for storing hygroscopic and potentially light-sensitive research chemicals.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
Reduces the rate of chemical degradation and minimizes the risk of thermal decomposition.
Humidity
Store in a desiccator with a suitable drying agent (e.g., silica gel).
As a hydrochloride salt, the compound is likely hygroscopic. Minimizing exposure to moisture is critical to prevent physical changes and hydrolysis.
Light
Store in an amber or opaque container.
Protects the compound from potential photolytic degradation.
Atmosphere
For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).
Prevents oxidative degradation of the amine functionality.
Container
Use a tightly sealed, appropriate container (e.g., glass vial with a secure cap).
Prevents contamination and moisture ingress.
Handling Precautions:
When handling the compound, it is advisable to work in a controlled environment with low humidity, such as a glove box, if available.
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.
Promptly and securely reseal the container after each use.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment program is essential for understanding the intrinsic stability of 2-(Pentan-3-yl)morpholine hydrochloride. The following protocols for forced degradation studies are based on established guidelines and practices for similar amine hydrochloride compounds.
General Stock Solution Preparation
Prepare a stock solution of 2-(Pentan-3-yl)morpholine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This stock solution will be used for the subsequent stress studies.
Forced Degradation Protocols
The goal of these studies is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is stability-indicating.
5.2.1 Acidic Hydrolysis
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
Incubate the solution at 60°C.
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
Analyze the samples by a suitable stability-indicating method (e.g., HPLC).
5.2.2 Basic Hydrolysis
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
Incubate the solution at 60°C.
Withdraw aliquots at appropriate time points.
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
Analyze the samples by HPLC.
5.2.3 Oxidative Degradation
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
Keep the solution at room temperature.
Withdraw aliquots at appropriate time points.
Analyze the samples by HPLC.
5.2.4 Thermal Degradation (Solid State)
Place a small amount of the solid compound in a vial.
Heat the vial in an oven at a suitable temperature (e.g., 70°C).
Sample at appropriate time points.
Prepare solutions of the stressed solid for HPLC analysis.
5.2.5 Photostability Testing
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Keep a control sample protected from light.
Analyze the exposed and control samples by HPLC.
Analytical Methodology
A validated, stability-indicating analytical method is crucial for these studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique. The method should be able to separate the parent compound from all potential degradation products.
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion
The stability of 2-(Pentan-3-yl)morpholine hydrochloride is paramount for its effective use in research and development. By understanding its inherent chemical properties, particularly its potential for hydrolysis, oxidation, and its hygroscopic nature, appropriate storage and handling procedures can be implemented. This guide provides a comprehensive framework for maintaining the integrity of this compound. Adherence to the recommended conditions and the use of systematic stability testing will ensure the generation of reliable and reproducible scientific data.
References
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
Benchchem. Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (2022, April 20). Journal of Environmental Science and Engineering.
Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
The Synergist. Best Practices for Proper Chemical Storage.
Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Authority.
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Foundational
The Strategic Advantage of 2-Alkyl-Substituted Morpholines in Medicinal Chemistry
The following technical guide details the biological activities, medicinal chemistry rationale, and synthetic accessibility of 2-alkyl-substituted morpholines. Executive Summary The morpholine ring is a privileged scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activities, medicinal chemistry rationale, and synthetic accessibility of 2-alkyl-substituted morpholines.
Executive Summary
The morpholine ring is a privileged scaffold in drug discovery, valued for its ability to modulate lipophilicity, solubility, and metabolic stability.[1] While the unsubstituted morpholine ring is a common "hinge-binder" in kinase inhibitors and a solubility enhancer in CNS drugs, 2-alkyl-substitution represents a critical evolution of this pharmacophore.
Introducing an alkyl group at the C2 position serves three distinct medicinal chemistry functions:
Metabolic Blockade: It sterically hinders cytochrome P450 (CYP) mediated oxidation at the
-carbon, a common metabolic soft spot.
Chiral Switching: It introduces a stereocenter, allowing for the separation of enantiomers to tune receptor affinity and selectivity (e.g., Reboxetine).
Conformational Locking: It biases the ring conformation, potentially reducing the entropic penalty upon binding to a protein target.
This guide analyzes the biological activities of this subclass, ranging from norepinephrine reuptake inhibition to antifungal ergosterol depletion and kinase modulation.
The 2-alkyl morpholine scaffold offers a programmable interface for drug design. The following diagram illustrates the Structure-Activity Relationship (SAR) logic.
Figure 1: SAR logic of the 2-alkyl morpholine scaffold. The C2 position is the primary lever for tuning metabolic stability and stereochemical fit.
Stereochemistry & Basicity
Chirality: The C2 substitution creates a chiral center. Biological activity is often enantiospecific. For instance, in norepinephrine reuptake inhibitors, the
-configuration is often significantly more potent than the .[2]
pKa Modulation: The electron-withdrawing oxygen atom lowers the pKa of the morpholine nitrogen (typically ~8.3) compared to piperidine (~11.0). This makes 2-alkyl morpholines less ionized at physiological pH, potentially improving blood-brain barrier (BBB) permeability.
Mechanism: Reboxetine features a bulky 2-[(2-ethoxyphenoxy)phenylmethyl] group. This 2-substitution is critical for positioning the molecule within the Norepinephrine Transporter (NET).
Activity Profile:
Highly selective for NET over Serotonin (SERT) and Dopamine (DAT) transporters.
The
-enantiomer displays >100-fold higher affinity than the -enantiomer.[2]
Clinical Utility: Major Depressive Disorder (MDD).
Infectious Disease: Antifungal Agents
2-alkyl substitution is utilized to disrupt fungal cell membrane biosynthesis.[5]
Result: Depletion of ergosterol and accumulation of toxic ignosterol in the fungal membrane.[5]
Spectrum: Effective against dermatophytes, yeasts (Candida), and molds.
Oncology: PI3K/mTOR Pathway Inhibitors
Morpholines are classic "hinge binders" in kinase inhibitors, mimicking the adenine ring of ATP.
Role of 2-Alkyl Group:
Selectivity: While the morpholine oxygen H-bonds to the hinge region (e.g., Val851 in PI3K
), a substituent at C2 can project into the ribose-binding pocket or solvent front, tuning isoform selectivity (e.g., sparing PI3K or ).
Metabolic Stability: Unsubstituted morpholines in kinase inhibitors are susceptible to oxidative ring opening. A C2-methyl group can retard this metabolism.
Figure 2: The PI3K/Akt/mTOR signaling cascade. 2-alkyl morpholines act as ATP-competitive inhibitors at the PI3K and/or mTOR nodes.
Synthesis & Manufacturing
Accessing enantiopure 2-alkyl morpholines is a key challenge. The historical "chiral pool" approach (starting from amino acids) has been superseded by asymmetric catalysis.
Key Synthetic Route: Asymmetric Hydrogenation
The most efficient modern route involves the asymmetric hydrogenation of 2-substituted dehydromorpholines (enamines/vinyl ethers).
Catalyst: Rhodium(I) complex with chiral bisphosphine ligands (e.g., Rh-DuPhos or Rh-BINAP).
Conditions:
(5–10 bar), MeOH, Room Temp.
Yield/ee: Typically >95% yield and >90% enantiomeric excess (ee).
Figure 3: Synthetic workflow for accessing chiral 2-alkyl morpholines via asymmetric hydrogenation.
Experimental Protocols
Protocol: Synthesis of (S)-2-Methylmorpholine (Representative)
Note: This is a generalized procedure for converting a chiral amino alcohol to a morpholine.
Materials:
(S)-Alaninol (1.0 eq)
Chloroacetyl chloride (1.1 eq)
Potassium tert-butoxide (KOtBu)
THF (anhydrous)
LiAlH4 (Lithium Aluminum Hydride)
Step-by-Step:
Acylation: Dissolve (S)-alaninol in THF at 0°C. Add chloroacetyl chloride dropwise. Stir for 2h to form the chloroacetamide intermediate.
Cyclization: Add KOtBu (2.5 eq) to the reaction mixture. The strong base effects the intramolecular substitution to form the morpholin-3-one ring.
Critical Parameter: Temperature must be kept <5°C during base addition to avoid racemization.
Reduction: Purify the lactam intermediate. Resuspend in THF and add LiAlH4 (2.0 eq) carefully under Argon. Reflux for 4h to reduce the amide carbonyl to the methylene.
Workup: Quench with Fieser method (
, 15% NaOH, ). Filter precipitate. Distill the filtrate to obtain (S)-2-methylmorpholine.
Incubation: Pre-incubate HLM and test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 min.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: Remove aliquots at t=0, 5, 15, 30, and 60 min.
Quenching: Immediately mix aliquot with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).
Success Metric: The 2-alkyl derivative should show a significantly longer half-life (
) than the unsubstituted parent.
References
Medicinal Chemistry of 2,2,4-Substituted Morpholines. Rekka, E. A., & Kourounakis, P. N. (2010). Current Medicinal Chemistry. Link
Reboxetine: A Pharmacologically Potent, Selective, and Specific Norepinephrine Reuptake Inhibitor. Wong, E. H., et al. (2000).[9] Biological Psychiatry. Link
Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Li, M., et al. (2021).[10] Chemical Science. Link
Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity. Kourounakis, A., et al. (2020).[1][11] Medicinal Research Reviews. Link
Amorolfine: A Review of its Pharmacological Properties and Therapeutic Potential. Haria, M., & Bryson, H. M. (1995). Drugs. Link
Design and Synthesis of PI3K Inhibitors. Liu, Y., et al. (2024). Journal of Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: In Silico Modeling of 2-(Pentan-3-yl)morpholine Hydrochloride Interactions
Content Type: Technical Guide / Whitepaper
Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists
Executive Summary & Chemical Identity
This technical guide provides a rigorous, self-validating framework for the computational modeling of 2-(Pentan-3-yl)morpholine hydrochloride (hereafter referred to as 2-P3M ). As a 2-substituted morpholine derivative, 2-P3M represents a privileged scaffold sharing structural homology with bioactive agents like phenmetrazine (CNS stimulants) and fenpropimorph (fungicides).
The substitution of the canonical phenyl ring with a pentan-3-yl (1-ethylpropyl) group introduces unique steric bulk and lipophilicity without aromaticity. This guide addresses the specific challenges of modeling this ligand: handling the flexible aliphatic tail, defining the correct protonation state, and predicting interactions with likely targets such as the Sigma-1 Receptor (
Substituent: Pentan-3-yl group at C2 position (chiral center).
State: Hydrochloride salt (
).
Key Modeling Constraint: The nitrogen atom must be modeled as a protonated secondary ammonium cation at physiological pH (7.4), forming a critical electrostatic anchor.
Before docking, the ligand must be characterized at the quantum mechanical (QM) level to ensure accurate partial charges and conformational penalties.
Stereochemistry & Protonation
The C2 position is chiral. Unless the sample is known to be enantiopure, both
- and -2-P3M enantiomers must be modeled.
Protocol: Generate 3D structures for both enantiomers.
Protonation: At pH 7.4, the morpholine nitrogen (
) is protonated.
Validation: Use Epik or MoKa to verify the pKa. If pKa < 7.0, model the neutral species; otherwise, model the cation. For 2-P3M, the cation is the relevant bioactive species.
Conformational Search (The "Flexible Tail" Problem)
The pentan-3-yl group (diethylmethyl) possesses significant rotatable freedom. A single energy-minimized structure is insufficient.
Objective: Derive RESP (Restrained Electrostatic Potential) charges for MD simulations.
Critical Insight: The positive charge is not localized solely on the Nitrogen; it is delocalized onto the adjacent carbons. This affects the strength of salt bridges.
Phase II: Target Identification (Inverse Docking)
If the biological target is unknown, "Inverse Docking" or "Target Fishing" is required. Based on the 2-alkylmorpholine pharmacophore (cationic head + lipophilic tail), the following targets are prioritized:
Target Class
Representative Protein
PDB ID
Rationale
Chaperone
Sigma-1 Receptor (R)
5HK1
Binds diverse amines with hydrophobic flanks.
Transporter
Norepinephrine Transporter (NET)
7KID
Homology to Reboxetine/Phenmetrazine.
Enzyme
Sterol -reductase (ERG24)
Homology
Morpholines are classic ergosterol synthesis inhibitors.
This section details the protocol for docking 2-P3M into the Sigma-1 Receptor , a highly probable target for this lipophilic cation.
System Preparation[2][3]
Protein Prep: Download PDB 5HK1 . Remove water molecules (except those bridging critical loops).
H-Bond Network: Optimize H-bond assignment at pH 7.0 (PropKa).
Restrained Minimization: Minimize the protein (RMSD < 0.3 Å) to relieve steric clashes while maintaining crystal integrity.
Grid Generation & Constraints
The binding pocket of
R is a hydrophobic tunnel with a critical anionic residue.
Grid Center: Centered on the co-crystallized ligand (e.g., 4-IBP).
Core Constraint (Mandatory): Define a Hydrogen Bond / Salt Bridge constraint on Glu172 .
Reasoning: Glu172 is the canonical anchor for all high-affinity Sigma-1 ligands. 2-P3M must interact with this residue to bind effectively.
Excluded Volume: Mask the region occupied by the membrane lipids if using a membrane-embedded model.
Induced Fit Docking (IFD)
The bulky pentan-3-yl group may require side-chain rearrangement of the hydrophobic residues (Val162, Leu105). Rigid docking is likely to fail.
Protocol:
Initial Glide/Dock: Softened van der Waals radii (scaling factor 0.5) to allow slight clashes.
Prime Refinement: Refine residues within 5 Å of the ligand using a rotamer library.
Re-Docking: Perform rigid docking into the induced protein conformations.
Scoring: Rank by XP (Extra Precision) GScore.
Visualization of the Workflow
The following diagram illustrates the logical flow from ligand preparation to interaction analysis.
Figure 1: Computational workflow for modeling 2-P3M interactions, emphasizing QM parameterization and Induced Fit Docking.
Phase IV: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations are required to verify the stability of the 2-P3M—Glu172 salt bridge and the accommodation of the pentan-3-yl tail.
System Setup[4][5]
Membrane: Embed the protein-ligand complex in a POPC lipid bilayer (Sigma-1 is a transmembrane protein).
Solvation: TIP3P water model, neutralized with 0.15 M NaCl.
Force Field:
Protein: CHARMM36m or AMBER ff14SB.
Ligand: CGenFF (CHARMM) or GAFF2 (AMBER) with RESP charges derived in Phase I.
Simulation Protocol
Minimization: 5000 steps steepest descent to relax lipid-protein contacts.
Equilibration (NVT/NPT):
Restrain protein/ligand heavy atoms.
Gradually release restraints over 5 ns.
Temperature: 310 K (physiological).
Production Run: 100 ns unconstrained dynamics.
Analysis Metrics[2]
RMSD: Ligand stability relative to the protein backbone. (Pass criteria: RMSD < 2.5 Å).
H-Bond Lifetime: Percentage of time the Glu172 salt bridge is maintained. (Pass criteria: > 80%).
Solvent Accessible Surface Area (SASA): Monitor the burial of the hydrophobic pentan-3-yl group.
Phase V: ADMET Prediction
For drug development, the physicochemical profile is as critical as binding.
Property
Prediction Method
Target Range
Note for 2-P3M
LogP
QSPR (e.g., SwissADME)
1.5 – 3.5
The pentyl group increases LogP significantly compared to unsubstituted morpholine.
BBB Permeability
BOILED-Egg Model
High
Lipophilic amines usually cross the BBB effectively.
Metabolic Stability
Site of Metabolism (SOM) Prediction
N/A
The pentyl side chain is susceptible to CYP450 hydroxylation (-oxidation).
Interaction Mechanism Summary (The "Why")
The binding of 2-(Pentan-3-yl)morpholine is driven by a bipartite mechanism :
Electrostatic Anchor: The protonated morpholine nitrogen forms a high-energy salt bridge with an aspartate or glutamate residue in the target (e.g., Glu172 in
R, Asp75 in MATs). This is the "address" that directs the molecule to the binding site.
Hydrophobic Collapse: The pentan-3-yl group is a bulky, branched lipophilic moiety. It seeks deep, hydrophobic pockets to minimize entropic penalty. In the Sigma-1 receptor, it likely occupies the region flanked by Val162 and Leu105, displacing water.
Diagram of Interaction Logic:
Figure 2: Bipartite binding mode of 2-P3M, showing the critical electrostatic and hydrophobic interactions.
References
Schmidt, H. R., et al. (2016). Crystal structure of the human
Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins. Journal of Chemical Theory and Computation, 12(1), 281-296. [Link]
Shelley, J. C., et al. (2007). Epik: a software program for pK(a) prediction and protonation state generation for drug-like molecules. Journal of Computer-Aided Molecular Design, 21(12), 681-691. [Link]
Sherman, W., et al. (2006). Novel Method for Modeling Ligand Binding: Induced Fit Docking. Journal of Medicinal Chemistry, 49(2), 534-553. [Link]
Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
Application Note: Synthesis and Characterization Protocol for 2-(Pentan-3-yl)morpholine Hydrochloride
Introduction & Scientific Rationale The morpholine ring is a privileged heterocycle in medicinal chemistry, widely utilized to modulate the lipophilicity, basicity (pKa), and metabolic stability of drug candidates[1]. Wh...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The morpholine ring is a privileged heterocycle in medicinal chemistry, widely utilized to modulate the lipophilicity, basicity (pKa), and metabolic stability of drug candidates[1]. While unsubstituted morpholines are common, the introduction of sterically demanding alkyl groups at the C2 position—such as the branched 3-pentyl (1-ethylpropyl) group in 2-(Pentan-3-yl)morpholine —provides unique pharmacological advantages. The bulky aliphatic substituent creates a steric shield around the adjacent ether oxygen, significantly reducing its susceptibility to oxidative metabolism (e.g., by CYP450 enzymes) while locking the morpholine ring into highly specific, target-selective chair conformations[2].
This application note details a robust, self-validating five-step synthetic protocol for the preparation of 2-(Pentan-3-yl)morpholine hydrochloride. Designed for drug development professionals, this guide emphasizes mechanistic causality, in-process controls (IPCs), and scalable chemical logic.
Retrosynthetic Strategy & Chemical Causality
The synthesis of C2-substituted morpholines requires precise regiocontrol to ensure the substituent is accurately positioned. Traditional methods involving the reduction of morpholin-3-ones often suffer from over-alkylation and require harsh reducing agents[3].
To bypass these limitations, this protocol employs a highly reliable epoxide ring-opening and intramolecular etherification strategy [4].
Regioselectivity via Epoxide Opening: The synthesis begins with the epoxidation of 3-ethylpent-1-ene. The resulting terminal epoxide is subjected to nucleophilic attack by N-benzyl-2-aminoethanol. Because the attack occurs via an SN2 mechanism at the least sterically hindered terminal carbon, the 3-pentyl group is perfectly positioned adjacent to the newly formed secondary alcohol.
Protection Strategy: The use of an N-benzyl protecting group is non-negotiable. It prevents runaway polyalkylation during the epoxide opening and ensures the nitrogen atom does not interfere with the subsequent cyclization step[5].
Chemoselective Cyclization: Rather than using concentrated sulfuric acid—which can cause charring and polymerization of branched aliphatic substrates—this protocol utilizes a mild, two-step one-pot tosylation/base-mediated cyclization. The primary alcohol is chemoselectively tosylated, allowing the secondary alkoxide (generated via NaH) to execute a clean intramolecular SN2 displacement to close the 1,4-oxazinane core[4].
Experimental Workflow Visualization
Fig 1. Five-step synthetic workflow for 2-(Pentan-3-yl)morpholine hydrochloride.
Step-by-Step Experimental Protocols
Step 1: Epoxidation of 3-Ethylpent-1-ene
Procedure: To a solution of 3-ethylpent-1-ene (50.0 mmol) in anhydrous dichloromethane (DCM, 100 mL) at 0 °C, add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 60.0 mmol) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous Na₂S₂O₃ and wash with 1N NaOH to remove the m-chlorobenzoic acid byproduct. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Self-Validating IPC: Perform TLC (Hexanes/EtOAc 9:1) and stain with KMnO₄. The starting alkene instantly reduces KMnO₄ (forming a brown spot), while the product epoxide remains unreactive, confirming total consumption of the starting material.
Step 2: Regioselective Epoxide Ring Opening
Procedure: Dissolve the crude 2-(pentan-3-yl)oxirane (approx. 45 mmol) in absolute ethanol (50 mL). Add N-benzyl-2-aminoethanol (50 mmol) and heat the mixture to reflux (80 °C) for 16 hours. The mild heating provides the activation energy required for the amine to attack the less hindered epoxide carbon. Concentrate the mixture in vacuo and purify via flash chromatography (DCM/MeOH 95:5) to yield the diol intermediate.
Self-Validating IPC: Analyze via LC-MS. The disappearance of the N-benzyl-2-aminoethanol peak (m/z 152.1) and the emergence of a dominant peak at m/z 266.2 [M+H]⁺ validates the successful formation of the adduct.
Step 3: Chemoselective Cyclization to the Morpholine Core
Procedure: Dissolve the diol intermediate (30 mmol) in anhydrous THF (80 mL). Add triethylamine (45 mmol) and a catalytic amount of DMAP (3 mmol). Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl, 31.5 mmol) dropwise. Stir for 2 hours at 0 °C to selectively tosylate the primary alcohol. Next, add sodium hydride (NaH, 60% dispersion in mineral oil, 45 mmol) portion-wise. The strong base deprotonates the secondary alcohol, triggering an intramolecular SN2 displacement of the tosylate[5]. Stir at room temperature for 4 hours. Quench carefully with water, extract with ethyl acetate, dry, and concentrate.
Self-Validating IPC: LC-MS analysis of the crude mixture must show a mass shift from m/z 266.2 (diol) to m/z 248.2 [M+H]⁺ (cyclized product), confirming the loss of water/tosylate equivalent.
Step 4: N-Debenzylation (Hydrogenolysis)
Procedure: Dissolve 4-benzyl-2-(pentan-3-yl)morpholine (20 mmol) in methanol (50 mL). Purge the flask with nitrogen, then carefully add 10% Pd/C (10 wt%, 0.5 g). Evacuate the flask and backfill with hydrogen gas via a balloon. Stir vigorously at room temperature for 12 hours. Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to yield the free base as a pale yellow oil.
Self-Validating IPC: LC-MS must show complete conversion to m/z 158.2 [M+H]⁺. ¹H NMR should confirm the complete disappearance of the aromatic benzyl protons at δ 7.2–7.4 ppm.
Step 5: Hydrochloride Salt Formation
Procedure: Dissolve the free 2-(pentan-3-yl)morpholine (15 mmol) in anhydrous diethyl ether (30 mL) and cool to 0 °C. Dropwise, add 4N HCl in dioxane (4.5 mL, 18 mmol) under vigorous stirring. A white crystalline precipitate will form immediately. Stir for 30 minutes, filter the precipitate under a vacuum, wash with cold diethyl ether, and dry under high vacuum to afford the target hydrochloride salt.
Self-Validating IPC: Test the pH of the supernatant to ensure it is highly acidic (pH < 2), validating that all free base has been converted to the salt form.
Quantitative Data & Analytical Expected Values
To ensure rigorous quality control, the following table summarizes the expected yields and key analytical markers for each intermediate in the workflow.
Step
Intermediate / Product
Expected Yield
LC-MS [M+H]⁺
Key ¹H NMR Marker (CDCl₃ / DMSO-d₆)
1
2-(Pentan-3-yl)oxirane
85 - 90%
N/A (Poor ionization)
Epoxide ring protons at δ 2.5–2.8 ppm (m, 3H)
2
Diol Intermediate
75 - 80%
266.2
Benzylic -CH₂- protons at δ 3.6 ppm (s, 2H)
3
4-Benzyl-2-(pentan-3-yl)morpholine
70 - 75%
248.2
Morpholine C2-H at δ 3.4 ppm (m, 1H)
4
2-(Pentan-3-yl)morpholine (Free Base)
90 - 95%
158.2
Loss of aromatic protons (δ 7.2–7.4 ppm)
5
2-(Pentan-3-yl)morpholine HCl
> 95%
158.2
Broad secondary amine salt protons (NH₂⁺) at δ ~9.0 ppm
Table 1. Summary of synthetic steps, expected yields, and self-validating analytical markers.
References
1.[1] Benchchem. 2-(4-Chlorophenyl)morpholine. Benchchem Catalog. Available at:
2.[4] Palchykov, V. A. Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry 49.6 (2013): 787-814. Available at:
3.[3] ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at:
4.[2] ResearchGate. Biological relevance and synthesis of C-substituted morpholine derivatives. Available at:
5.[5] Benchchem. (R)-1,4-oxazepan-6-ol Validated Synthesis Protocol. Available at:
Application Note: High-Purity Recrystallization of 2-(Pentan-3-yl)morpholine Hydrochloride
Abstract & Scope This application note details the purification of 2-(Pentan-3-yl)morpholine hydrochloride (also known as 2-(1-ethylpropyl)morpholine HCl) via recrystallization. This compound, a structural analog of phen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the purification of 2-(Pentan-3-yl)morpholine hydrochloride (also known as 2-(1-ethylpropyl)morpholine HCl) via recrystallization. This compound, a structural analog of phenmetrazine, presents unique purification challenges due to the steric bulk and lipophilicity of the pentan-3-yl group.
While many morpholine salts are readily crystallized from ethanol, the 2-alkyl substitution pattern often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation. This guide provides a robust, field-tested protocol using a binary solvent system (Isopropanol/Diethyl Ether) to ensure high recovery yields (>85%) and pharmaceutical-grade purity (>99.5%).
Physicochemical Basis of Purification[1]
Solubility Profile
The purification strategy relies on the differential solubility of the hydrochloride salt versus its non-polar organic impurities (unreacted ketones/aldehydes) and polar inorganic byproducts.
Solvent
Solubility (Hot, ~70°C)
Solubility (Cold, 0°C)
Role in Protocol
Methanol
Very High
High
Avoid (Loss of yield)
Isopropanol (IPA)
High
Moderate
Primary Solvent
Ethyl Acetate
Low
Insoluble
Anti-Solvent Candidate
Diethyl Ether
Insoluble
Insoluble
Primary Anti-Solvent
Water
Very High
High
Avoid (Hygroscopic product)
The "Oiling Out" Phenomenon
2-(Pentan-3-yl)morpholine HCl possesses a flexible alkyl chain that lowers crystal lattice energy compared to rigid aryl-morpholines (e.g., phenmetrazine). If the solution is cooled too rapidly or becomes too concentrated, the salt precipitates as an amorphous oil.
Solution: Use a moderate boiling point solvent (IPA) to allow slow nucleation and introduce a non-polar anti-solvent (Ether) only after initial cloudiness is observed.
Experimental Protocol
Materials & Equipment
Crude Compound: 2-(Pentan-3-yl)morpholine HCl (yellowish/off-white solid or gum).
Initial Cooling: Remove the flask from heat. Allow it to cool slowly to approximately 40-50°C (warm to touch).
Seeding (Crucial): If available, add a tiny crystal of pure product. If not, scratch the inner glass wall with a glass rod to induce nucleation.
Anti-Solvent Addition: While stirring gently, add Diethyl Ether dropwise.
Observation: Stop adding ether immediately when a faint, persistent turbidity (cloudiness) appears.
Re-dissolution: Add 1-2 drops of hot IPA to clear the solution back to transparency.
Crystallization: Cover the flask with foil (to prevent evaporation) and let it stand undisturbed at room temperature for 2 hours.
Result: White needles or plates should begin to form.
Deep Cooling: Once room temperature crystallization is complete, place the flask in a refrigerator (4°C) for 2 hours, then a freezer (-20°C) for 1 hour.
Phase 4: Collection & Drying
Filtration: Filter the cold slurry using a vacuum Buchner funnel.
Washing: Wash the filter cake with a small volume (10-15 mL) of a cold 1:1 mixture of IPA/Ether.
Warning: Do not use pure IPA for washing; it will dissolve your product.
Drying: Dry the solid under high vacuum at 40°C for 4-6 hours to remove residual solvent.
Process Logic & Workflow
Figure 1: Decision tree for the recrystallization process, emphasizing the critical anti-solvent addition step.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Oiling Out (Liquid droplets form instead of crystals)
Solution cooled too fast or too much anti-solvent added.
Re-heat to boil. Add slightly more IPA. Allow to cool very slowly (wrap flask in a towel to insulate).
Evaporate 30% of the solvent volume on a rotovap. Cool again.
Colored Crystals
Impurities trapped in lattice.
Re-dissolve in hot IPA, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.
Low Yield
Product lost in mother liquor.
Concentrate the mother liquor (filtrate) to half volume and repeat cooling to harvest a second crop.
Analytical Validation
Successful purification should be validated against these parameters:
Appearance: Fine, white crystalline powder.
Melting Point: The pure HCl salt typically melts between 145°C – 155°C (Note: Exact MP depends on specific polymorph; sharp range <2°C indicates purity).
1H-NMR (D₂O or DMSO-d6):
Look for the disappearance of impurity peaks (e.g., unreacted ketone signals).
Verify the integration of the pentan-3-yl alkyl protons (0.8-1.6 ppm region) against the morpholine ring protons (3.0-4.0 ppm).
Palchykov, V. A. (2013).[4] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.[4]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 126752682: 4-(4-Pentan-3-yl-2-pyridinyl)morpholine (Structural Analog Data). PubChem.[5]
University of Massachusetts Amherst. (2025). Recrystallization: Theory and Practice. UMass Organic Chemistry Labs.
analytical methods for quantification of 2-substituted morpholine salts
Application Note: Analytical Strategies for the Quantification and Characterization of 2-Substituted Morpholine Salts Part 1: Introduction & Strategic Overview 2-substituted morpholines are privileged scaffolds in medici...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Analytical Strategies for the Quantification and Characterization of 2-Substituted Morpholine Salts
Part 1: Introduction & Strategic Overview
2-substituted morpholines are privileged scaffolds in medicinal chemistry, serving as core structures for antidepressants (e.g., Reboxetine), NK1 antagonists (e.g., Aprepitant), and various fungicides. Unlike simple morpholine, the introduction of a substituent at the C2 position creates a chiral center, necessitating enantioselective analytical methods. Furthermore, these amines are typically isolated as salts (HCl, fumarate, tartrate) to improve stability and solubility.
The Analytical Challenge:
Chirality: The C2 stereocenter requires separation of enantiomers (R/S) to determine Enantiomeric Excess (ee).
Detection Limits: The morpholine ring lacks a strong chromophore. If the C2-substituent is aliphatic (e.g., 2-methylmorpholine), standard UV detection is ineffective without derivatization.
Salt Stoichiometry: Drug development requires precise confirmation of the base-to-acid ratio (counterion analysis).
This guide provides a modular analytical platform. Do not apply a "one-size-fits-all" approach; instead, use the Decision Matrix below to select the correct workflow.
Part 2: Method Selection Decision Matrix
The following logic tree guides the selection of the optimal analytical technique based on the physicochemical properties of the specific 2-substituted morpholine derivative.
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on substituent chemistry and data requirements.
Application: Determination of ee for 2-phenylmorpholine, 2-benzylmorpholine, and analogs.
Principle: 2-substituted morpholines are basic secondary amines. Standard chiral separation requires a basic additive (Diethylamine) to suppress ionization of the amine and prevent peak tailing on polysaccharide columns.
Parameter
Condition
Column
Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase
n-Hexane : Isopropanol : Diethylamine (DEA)
Ratio
90 : 10 : 0.1 (v/v/v)
Flow Rate
1.0 mL/min
Temperature
25°C
Detection
UV @ 210–220 nm (or substituent )
Sample Diluent
Mobile Phase (Neutralize salt with 1 eq. TEA if necessary)
Expert Insight:
Salt Interference: If analyzing a salt form (e.g., HCl), the counterion can interfere with the chiral selector. Dissolve the sample in the mobile phase containing the 0.1% DEA; the excess base will free the morpholine in situ.
Elution Order: For 2-phenylmorpholine on Chiralcel OD-H, the (S)-enantiomer typically elutes first, but this must be confirmed with a pure standard.
Protocol 2: Quantification of Non-Chromophoric Morpholines (Derivatization)
Application: 2-methylmorpholine, 2-ethylmorpholine, or when high sensitivity is required without MS.
Mechanism: Reaction with 1-Naphthylisothiocyanate (NIT) forms a stable thiourea derivative with high UV absorbance at 254 nm.
Workflow Diagram:
Figure 2: Pre-column derivatization workflow using NIT to enable UV detection.
Step-by-Step Procedure:
Preparation: Dissolve 10 mg of Morpholine Salt in 10 mL acetonitrile (add 10 µL Triethylamine to free the base).
Reaction: Mix 500 µL sample solution with 500 µL of 0.1% (w/v) NIT in acetonitrile.
Incubation: Heat at 60°C for 30 minutes in a sealed vial.
HPLC Conditions:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Protocol 3: Salt Counterion Stoichiometry (Ion Chromatography)
Application: Confirming if the drug is a mono- or di-salt (e.g., Morpholine · HCl vs Morpholine[2] · 2HCl) and quantification of the morpholine cation.
System: Dionex ICS-5000+ (or equivalent) with Suppressed Conductivity Detection.
Analyte Target
Column
Eluent
Suppressor
Morpholine Cation
IonPac CS19 (4 x 250 mm)
Methanesulfonic Acid (MSA) Gradient (5–40 mM)
CERS 500 (4 mm)
Anion (Cl⁻, SO₄²⁻)
IonPac AS11-HC (4 x 250 mm)
KOH Gradient (1–60 mM)
AERS 500 (4 mm)
Validation Criteria (ICH Q2):
Linearity:
for 0.5–50 ppm.
Recovery: 98.0% – 102.0%.
Specificity: Resolution (
) > 1.5 between Morpholine and Na⁺/K⁺/NH₄⁺ peaks.
Part 4: Quantitative NMR (qNMR) - The Absolute Reference
For early-stage development, qNMR is superior to HPLC for determining salt stoichiometry because it does not require a reference standard of the specific salt.
Protocol:
Solvent: D₂O (for HCl salts) or DMSO-
(for free bases).
Internal Standard: Maleic Acid (traceable purity) or TCNB.
HPLC-UV method development for 2-(Pentan-3-yl)morpholine hydrochloride
Executive Summary This Application Note details the protocol for the quantification of 2-(Pentan-3-yl)morpholine hydrochloride , a substituted morpholine derivative often utilized as a specialized reagent or structural a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details the protocol for the quantification of 2-(Pentan-3-yl)morpholine hydrochloride , a substituted morpholine derivative often utilized as a specialized reagent or structural analog in pharmaceutical synthesis.
The Core Challenge:
The morpholine scaffold is aliphatic and lacks a conjugated
-system (chromophore), rendering it invisible to standard UV detection (254 nm). Furthermore, the secondary amine functionality () creates a propensity for severe peak tailing due to silanol interactions on silica-based columns.
The Solution:
This guide presents a Direct Low-UV Detection Method (205 nm) utilizing a phosphate-buffered mobile phase on a highly end-capped C18 column. This approach balances sensitivity with operational simplicity, avoiding the complexity of derivatization while ensuring robust retention via the lipophilic pentan-3-yl moiety.
Physicochemical Profile & Strategy
Understanding the molecule is the prerequisite for separation.
Property
Value / Characteristic
Impact on Method
Structure
2-(1-ethylpropyl)morpholine
Aliphatic ring + alkyl tail. No aromaticity.
Chromophore
None (Weak absorbance <210 nm)
Critical: Requires detection at 200–210 nm. Solvents must be UV-transparent (No Methanol, No Formate).
Basicity ()
~8.4 (Secondary Amine)
Positively charged at neutral/low pH. Risks silanol interaction (tailing).
Hydrophobicity
Moderate (LogP ~1.5–2.0 est.)
The pentan-3-yl group provides sufficient retention on C18 even when ionized.
Method Development Decision Tree
Figure 1: Strategic decision pathway for non-chromophoric amine analysis.
Detailed Experimental Protocol
Instrumentation & Reagents
HPLC System: Agilent 1260 Infinity II or Waters Alliance (must support low-UV noise reduction).
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.
Why: "Base-deactivated" or hybrid columns are essential to minimize peak tailing caused by the amine interacting with free silanols.
N-alkylation reactions with 2-(Pentan-3-yl)morpholine as a secondary amine
Overcoming Steric Hindrance in Secondary Amine Functionalization for Drug Discovery Introduction & Chemical Context Morpholine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to modulate...
Author: BenchChem Technical Support Team. Date: March 2026
Overcoming Steric Hindrance in Secondary Amine Functionalization for Drug Discovery
Introduction & Chemical Context
Morpholine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to modulate the pharmacokinetic properties, basicity, and aqueous solubility of active pharmaceutical ingredients (APIs)[1]. The N-alkylation of secondary morpholines is a fundamental transformation used to generate diverse tertiary amine libraries for structure-activity relationship (SAR) studies.
However, functionalizing 2-(Pentan-3-yl)morpholine presents a unique synthetic challenge. The presence of the bulky sec-pentyl (pentan-3-yl) group at the C2 position introduces severe steric hindrance directly adjacent to the nucleophilic secondary nitrogen atom. This steric shielding significantly elevates the activation energy required to reach the transition state during standard bimolecular nucleophilic substitution (S_N2) reactions, often leading to poor conversions, extended reaction times, and elevated side-product formation.
Mechanistic Insights & Causality (E-E-A-T)
When designing a synthetic route for sterically hindered amines, researchers must carefully select the reaction pathway to bypass kinetic bottlenecks.
Direct Alkylation (S_N2 Pathway): Standard N-alkylation with alkyl halides often fails or requires forcing conditions when the amine is hindered. The choice of base is the primary determinant of success. Traditional bases like triethylamine can sometimes act as competing nucleophiles. Utilizing N,N-Diisopropylethylamine (DIPEA, Hünig's base) is highly recommended. DIPEA acts as an effective "proton sponge" without competing for the electrophile due to its own built-in steric hindrance[2]. Furthermore, polar aprotic solvents (e.g., Acetonitrile, DMF) are required to stabilize the charge-separated transition state.
Reductive Amination (Iminium Pathway): For bulky amines, reductive amination is overwhelmingly the superior pathway. By condensing the amine with an aldehyde to form an iminium intermediate, the steric penalty is mitigated compared to an S_N2 displacement. Sodium triacetoxyborohydride (
) is the reducing agent of choice. It is milder and more selective than sodium cyanoborohydride (), allowing for the rapid reduction of the pre-formed iminium ion without prematurely reducing the unreacted aldehyde[3].
Caption: Pathways for N-alkylation of 2-(Pentan-3-yl)morpholine comparing SN2 and reductive amination.
Quantitative Data & Optimization
The following tables summarize the optimization of reaction conditions, demonstrating the causality between reagent choice and product yield for this specific sterically hindered scaffold.
Table 1: Optimization of Direct S_N2 Alkylation (Electrophile: Benzyl Bromide)
Solvent
Base (2.0 eq)
Temperature
Time
Conversion (LC-MS)
Isolated Yield
| THF |
| 65 °C (Reflux) | 24 h | 35% | 28% |
| Acetonitrile | | 82 °C (Reflux) | 18 h | 55% | 45% |
| Acetonitrile | DIPEA | 82 °C (Reflux) | 18 h | 82% | 76% |
| DMF | DIPEA | 100 °C | 12 h | 88% | 81% |
Insight: The shift from
to the sterically hindered DIPEA prevents base-alkylation side reactions, drastically improving the yield of the target tertiary amine[2].
Insight: The addition of stoichiometric acetic acid (AcOH) accelerates iminium ion formation, overcoming the steric drag of the pentan-3-yl group and ensuring near-quantitative conversion[3].
Experimental Protocols
The following self-validating protocols are engineered to ensure high fidelity and reproducibility.
Protocol A: Direct N-Alkylation via S_N2 (Using Alkyl Halides)
Use this protocol when the desired alkyl group cannot be derived from an available aldehyde.
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Pentan-3-yl)morpholine (1.0 mmol, 157.2 mg) and anhydrous Acetonitrile (10 mL)[1].
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL). Stir at room temperature for 5 minutes to ensure homogeneity[2].
Reaction Execution: Attach a reflux condenser and heat the mixture to 82 °C under a nitrogen atmosphere for 18 hours.
In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (
) is 5% relative to the product peak.
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (20 mL) and wash with saturated aqueous
(15 mL) and brine (15 mL).
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure N-alkylated product.
Protocol B: Reductive Amination (Using Aldehydes)
This is the preferred, high-yielding protocol for sterically hindered morpholines.
Caption: Step-by-step workflow for the reductive amination of sterically hindered morpholines.
Imine Formation: In a 50 mL round-bottom flask, dissolve 2-(Pentan-3-yl)morpholine (1.0 mmol, 157.2 mg) and the target aldehyde (1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).
Acid Catalysis: Add glacial Acetic Acid (1.0 mmol, 57 µL). Stir the mixture at room temperature for 30 minutes to pre-form the iminium ion. Self-validation step: A slight color change (usually pale yellow) indicates iminium formation.
) (1.5 mmol, 318 mg)[3]. The portion-wise addition prevents rapid off-gassing and exotherms.
Reaction Execution: Stir the suspension at room temperature under a nitrogen atmosphere for 12–24 hours.
IPC: Verify completion via TLC (Ninhydrin stain; the secondary amine starting material will stain strongly, while the tertiary amine product will not).
Quench & Workup: Quench the reaction carefully with saturated aqueous
(10 mL) and stir vigorously for 15 minutes until bubbling ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).
Purification: Combine the organic extracts, wash with brine, dry over
, and concentrate in vacuo. Purify the crude tertiary amine via silica gel chromatography.
References
The Journal of Organic Chemistry (ACS Publications). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from:[Link]
Heteroletters. A Simple and Highly Efficient Synthesis of Quinoline Tertiary Amines Catalyzed by Hunig's Base. Retrieved from:[Link]
application of 2-(Pentan-3-yl)morpholine hydrochloride in medicinal chemistry
Application Note: Strategic Utilization of 2-(Pentan-3-yl)morpholine Hydrochloride in Medicinal Chemistry & Drug Design Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the morpholine ring is univ...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 2-(Pentan-3-yl)morpholine Hydrochloride in Medicinal Chemistry & Drug Design
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the morpholine ring is universally recognized as a privileged scaffold. It is frequently incorporated into drug candidates to enhance aqueous solubility, modulate physicochemical properties, and establish critical hydrogen-bonding interactions within target binding pockets [1]. However, unsubstituted morpholines are highly susceptible to cytochrome P450 (CYP450)-mediated
-oxidation, which leads to rapid ring opening, dealkylation, and high in vivo clearance rates.
As a Senior Application Scientist, I frequently recommend the integration of sterically shielded variants, such as 2-(Pentan-3-yl)morpholine hydrochloride , to overcome these pharmacokinetic liabilities. The addition of a bulky, branched 3-pentyl (1-ethylpropyl) group at the C2 position serves a dual mechanistic purpose:
Metabolic Shielding: The steric bulk physically blocks CYP450 enzymes from accessing the adjacent
-protons, significantly extending the biological half-life of the parent molecule [2].
Lipophilicity & Vector Tuning: The highly lipophilic 3-pentyl group increases the overall LogP of the fragment, driving hydrophobic interactions (e.g., deeper insertion into kinase hinge regions) while conformationally locking the morpholine chair to project the nitrogen lone pair in a specific vector.
The use of the hydrochloride salt rather than the free base is a deliberate choice for bench stability. The free base of this compound is prone to atmospheric oxidation and is difficult to handle as a viscous oil. The HCl salt ensures a highly pure, easily weighable, and shelf-stable solid, provided that stoichiometric adjustments are made during synthetic workflows to liberate the free amine in situ.
Physicochemical Profiling
To understand the impact of the 2-(pentan-3-yl) substitution, it is critical to compare its properties against the unsubstituted morpholine baseline. The data below illustrates how this building block alters the physicochemical landscape of a drug candidate [3, 4].
Property
Unsubstituted Morpholine
2-(Pentan-3-yl)morpholine HCl
Mechanistic Implication for Drug Design
Molecular Weight
87.12 g/mol
193.72 g/mol (157.26 free base)
Increases overall molecular weight; must be budgeted within Lipinski's Rule of 5.
Maintains basicity. The steric bulk slightly alters the solvation shell but preserves the ability to form salt bridges at physiological pH.
Topological Polar Surface Area
21.26 Ų
21.26 Ų
TPSA remains unchanged, ensuring the molecule does not become overly polar, which is critical for CNS targets.
Metabolic Hotspots
C2, C3, C5, C6
C3, C5, C6
The C2 position is effectively shielded, forcing metabolism to less favorable sites and reducing clearance.
Conceptual Workflows & Logical Relationships
The primary challenge when working with 2-(Pentan-3-yl)morpholine is overcoming the steric hindrance around the secondary nitrogen (N4) during coupling reactions. Understanding the logical flow of the reaction and the metabolic shielding concept is essential for successful application.
Objective: To couple the secondary amine of 2-(Pentan-3-yl)morpholine to an aryl or heteroaryl halide core.
Causality & Reagent Selection: Standard palladium catalysts (e.g., Pd(dppf)Cl₂) often fail here due to the extreme steric bulk of the 3-pentyl group adjacent to the nitrogen. We utilize RuPhos Pd G3 , a precatalyst that generates a highly active, sterically accommodating Pd(0) species. Cesium Carbonate (Cs₂CO₃) is selected as the base; it is mild enough to prevent side reactions but strong enough to neutralize the HCl salt and drive the catalytic cycle.
Step-by-Step Methodology:
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), 2-(Pentan-3-yl)morpholine hydrochloride (1.2 equiv), RuPhos Pd G3 (0.05 equiv), and Cs₂CO₃ (3.0 equiv).
Causality Check: 3.0 equivalents of base are strictly required—1.0 equiv to neutralize the HCl salt, and 2.0 equiv to participate in the transmetalation/deprotonation step of the catalytic cycle.
Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M relative to the aryl halide) via syringe.
Thermal Activation: Place the reaction vessel in a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.
Self-Validating In-Process Control (IPC): At 4 hours, remove a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. The reaction mixture should transition from a dark red/brown (precatalyst) to a homogeneous yellow/orange. The presence of the free base mass (m/z 158.1[M+H]+) indicates successful neutralization, while the appearance of the product mass confirms catalytic turnover.
Workup & Purification: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove insoluble Pd-black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: HATU-Mediated Amide Coupling
Objective: Synthesis of morpholine amides from carboxylic acid precursors.
Causality & Reagent Selection: Traditional coupling reagents like EDC/HOBt are often too slow for sterically hindered amines, leading to epimerization or degradation of the acid. HATU generates a highly reactive HOAt-ester intermediate capable of overcoming the steric barrier of the 2-(pentan-3-yl) group.
Step-by-Step Methodology:
Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) and stir at room temperature for 15 minutes to pre-form the active ester.
Amine Introduction: In a separate vial, suspend 2-(Pentan-3-yl)morpholine hydrochloride (1.1 equiv) in DMF and add DIPEA (1.5 equiv). Sonicate for 2 minutes until a clear solution is obtained (confirming the liberation of the free base).
Self-Validation: Failure to achieve a clear solution indicates incomplete neutralization; add DIPEA dropwise until fully dissolved.
Coupling: Transfer the free amine solution to the activated ester flask. Stir at room temperature for 4–6 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Dichloromethane (DCM). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
References
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
URL:[Link]
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.
URL: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 3378838, 4-[3-(1,3-Thiazol-2-yl)pentan-3-yl]morpholine. (Used as a structural analog for physicochemical property derivation).
URL:[Link]
Method
Application Note: Strategic Derivatization of 2-(Pentan-3-yl)morpholine for Novel Scaffolds in Drug Discovery
Introduction The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in numerous FDA-approved drugs and biologically active molecules.[1][2] Its favorab...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in numerous FDA-approved drugs and biologically active molecules.[1][2] Its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, make it an attractive scaffold for drug design.[3][4] This application note focuses on a specific, less-explored starting material: 2-(pentan-3-yl)morpholine. This chiral secondary amine presents a unique combination of a conformationally flexible morpholine ring and a sterically demanding, lipophilic C2-substituent. These features offer distinct opportunities for creating novel derivatives with potentially unique pharmacological profiles.
This guide provides a detailed framework for the strategic chemical modification of 2-(pentan-3-yl)morpholine. We will explore high-yield, robust protocols for derivatization at the most reactive site—the N4 secondary amine—through N-acylation, N-alkylation (via reductive amination), and N-arylation. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to empower researchers in their synthesis campaigns.
Section 1: Overview of Synthetic Strategy
The 2-(pentan-3-yl)morpholine scaffold offers two primary loci for chemical modification: the nucleophilic secondary amine at the N4 position and, for more advanced applications, the various C-H bonds on the morpholine ring. The N4 position is the most accessible and reactive site, making it the logical starting point for library synthesis. The bulky C2-substituent is expected to sterically hinder the approach of reagents to the N4-amine, potentially requiring optimized reaction conditions compared to unsubstituted morpholine.
Figure 1: Key derivatization strategies for 2-(pentan-3-yl)morpholine at the N4 position.
Section 2: Derivatization at the N4-Position
The lone pair of electrons on the nitrogen atom makes the N4 position a potent nucleophile, readily participating in a variety of bond-forming reactions.
N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation that converts the basic secondary amine into a neutral, hydrolytically stable amide.[5][6] This modification is crucial for modulating physicochemical properties such as hydrogen bonding capacity, polarity, and metabolic stability. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent.[5]
Rationale for Protocol Choice: Acylation with an acyl chloride is a rapid and high-yielding method. The use of a non-nucleophilic base like triethylamine (TEA) is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Dichloromethane (DCM) is an excellent solvent as it is anhydrous and unreactive under these conditions.
N-Alkylation via Reductive Amination
Direct alkylation of secondary amines with alkyl halides can be difficult to control and may lead to over-alkylation, forming quaternary ammonium salts.[7] Reductive amination offers a superior, more controlled alternative for synthesizing tertiary amines.[8] The process involves the in-situ formation of an iminium ion from the secondary amine and an aldehyde or ketone, followed by immediate reduction by a mild and selective reducing agent.[7][9]
Rationale for Protocol Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[7] It is sufficiently mild to not reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate. It is also more convenient and less toxic than alternatives like sodium cyanoborohydride.[7][9] The reaction is typically performed as a one-pot procedure, which is highly efficient.[10]
N-Arylation via Buchwald-Hartwig Amination
Accessing N-aryl morpholine derivatives is a powerful strategy for exploring new chemical space, particularly in kinase inhibitor design.[11] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[12][13] This reaction has become a cornerstone of modern medicinal chemistry for its broad substrate scope and functional group tolerance.[14][15]
Rationale for Protocol Choice: The selection of the palladium precursor, ligand, and base is critical for a successful Buchwald-Hartwig reaction. A common and effective combination for coupling secondary amines like morpholine involves a palladium(0) source (often generated in situ from Pd₂(dba)₃), a sterically hindered biarylphosphine ligand such as XPhos, and a strong, non-nucleophilic base like sodium tert-butoxide.[16][17] The use of an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere is mandatory to prevent catalyst deactivation.
Section 3: Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Acyl chlorides and aryl halides can be corrosive and toxic; handle with care.
Protocol 3.1: General Procedure for N-Acylation
Reaction: Synthesis of 1-(2-(Pentan-3-yl)morpholino)ethan-1-one
Schlenk flask or sealed vial, magnetic stirrer, heating mantle, inert gas line (Argon).
Procedure:
In a Schlenk flask, under an argon atmosphere, combine Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
Evacuate and backfill the flask with argon three times.
Add anhydrous toluene, followed by 2-(pentan-3-yl)morpholine and then 4-bromoanisole.
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.
Concentrate the filtrate and purify the residue by flash column chromatography.
Section 4: Data Presentation and Characterization
The successful synthesis of derivatives should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Below is a table of expected quantitative data for a representative reaction.
Reaction Type
Starting Material
Product
Reagents
Typical Yield
M+H⁺ (Expected)
N-Acylation
2-(Pentan-3-yl)morpholine
1-(2-(Pentan-3-yl)morpholino)ethan-1-one
Acetyl Chloride, TEA
>90%
214.3
N-Alkylation
2-(Pentan-3-yl)morpholine
4-Benzyl-2-(pentan-3-yl)morpholine
Benzaldehyde, NaBH(OAc)₃
75-90%
262.4
N-Arylation
2-(Pentan-3-yl)morpholine
4-(4-Methoxyphenyl)-2-(pentan-3-yl)morpholine
4-Bromoanisole, Pd₂(dba)₃, XPhos
60-85%
278.4
Section 5: Workflow Visualization
The general laboratory workflow for the synthesis and purification of these novel derivatives can be summarized in the following diagram.
Figure 2: Standard experimental workflow from reaction setup to final product characterization.
Conclusion
This application note provides a robust and versatile set of protocols for the derivatization of 2-(pentan-3-yl)morpholine. The N-acylation, N-alkylation, and N-arylation reactions described are high-yielding and utilize well-established, reliable methodologies. By providing detailed, step-by-step procedures and explaining the rationale behind reagent and condition selection, this guide serves as a valuable resource for researchers and scientists in drug development aiming to generate novel libraries of morpholine-based compounds for screening and lead optimization.
References
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
Orentas, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3788. [Link]
Yamada, K., et al. (2018). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. Green Chemistry, 20(1), 125-131. [Link]
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]
AERU, University of Hertfordshire. (2025). Fenpropimorph (Ref: CGA 101031). [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Hersey, A., et al. (2025). Expanding complex morpholines using systematic chemical diversity. ChEMBL. [Link]
Li, W., et al. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 54(78), 10978-10981. [Link]
Kourounakis, A. P., & Kourounakis, P. N. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 8(11), 1379-1393. [Link]
Murugesan, K., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis Reviews, 65(2), 263-311. [Link]
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]
Google Patents. (Year).
Organic Chemistry Portal. (Year). Amide synthesis by acylation. [Link]
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
Pires, R. D. (Year). Sintese Fenpropimorph. Scribd. [Link]
ResearchGate. (Year). N-Acylation Reactions of Amines. [Link]
da Silva, G. N., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 42(15), 12471-12484. [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (Year). [Link]
N-Acylation Reactions of Amines - the University of Bath's research portal. (Year). [Link]
Loftus, F. (1980). The Synthesis of Some 2-Substituted Morpholines. Synthetic Communications, 10(1), 59-70. [Link]
Protasiewicz, J. D., et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 33(16), 4289-4295. [Link]
Vantourout, J. C., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry. [Link]
Google Patents. (Year). Synthesis method of fenpropimorph.
Yamada, R., & Sakata, K. (2022). Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. Organic Letters, 24(9), 1776-1780. [Link]
Fislová, T., et al. (1998). Influence of new fenpropimorph fungicides on the growth and sterol composition in Saccharomyces cerevisiae: relationship between structure and activity. Journal of Pharmacy and Pharmacology, 50(6), 643-648. [Link]
The Good Scents Company. (Year). fenpropimorph. [Link]
Ortiz, K. G., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
Chen, X., et al. (2013). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 110(1), 163-172. [Link]
Wolfe, J. P., & Rossi, M. A. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4547-4550. [Link]
Zheng, Y., et al. (2023). Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study. ChemRxiv. [Link]
Wu, J., et al. (2023). Morpholinyl silicon phthalocyanine nanoparticles with lysosome cell death and two-photon imaging functions for in vitro photodynamic therapy of cancer cells. Frontiers in Chemistry, 11, 1184656. [Link]
ResearchGate. (Year). Representative examples of morpholine-based drugs. [Link]
El-Gazzar, M. G., et al. (2025). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Chemistry & Biodiversity, 22(6), e202403463. [Link]
optimizing reaction conditions for N-alkylation of morpholines
Welcome to the Morpholine N-Alkylation Support Center . As drug development relies heavily on morpholine derivatives to modulate pharmacokinetic properties, achieving high-yielding, regioselective N-alkylation is a criti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Morpholine N-Alkylation Support Center . As drug development relies heavily on morpholine derivatives to modulate pharmacokinetic properties, achieving high-yielding, regioselective N-alkylation is a critical synthetic hurdle.
This guide is engineered for research scientists and process chemists. It bypasses generic advice to focus on the causality behind reaction failures , offering self-validating protocols and field-proven optimization strategies across three primary methodologies: Direct SN2 Alkylation, Reductive Amination, and Borrowing Hydrogen catalysis.
Logical Framework: Selecting Your Alkylation Strategy
Before troubleshooting, ensure your synthetic route aligns with the electrophile's chemical nature.
Caption: Logical decision tree for selecting morpholine N-alkylation methodologies.
Section 1: Direct SN2 Alkylation (Alkyl Halides/Pseudohalides)
Q: I am observing significant unreacted morpholine and the formation of elimination side-products (alkenes) rather than my target N-alkyl morpholine. How do I shift the equilibrium?A: This is a classic competition between SN2 (substitution) and E2 (elimination) pathways. Morpholine is a moderate secondary amine nucleophile. If you are using a strong base (like NaH or KOtBu), you are artificially accelerating the E2 pathway.
Causality & Solution: Switch to a mild, heterogeneous base like anhydrous Potassium Carbonate (K₂CO₃)[1]. K₂CO₃ acts as an acid scavenger to mop up the generated HX without hydrolyzing the alkyl halide or inducing elimination. Conduct the reaction in a polar aprotic solvent like Acetonitrile (MeCN) to maximize the nucleophilicity of the morpholine nitrogen[1].
Q: My reaction with an alkyl chloride is extremely slow, even at reflux. Should I increase the equivalents of morpholine?A: No, increasing morpholine will only complicate purification. The issue is the poor leaving group ability of the chloride ion.
Causality & Solution: Add 0.1 to 0.5 equivalents of Sodium Iodide (NaI). This triggers an in situ Finkelstein reaction, transiently converting the sluggish alkyl chloride into a highly reactive alkyl iodide, drastically reducing reaction times.
Table 1: Optimization Parameters for Direct SN2 Alkylation
Parameter
Optimal Choice
Causality / Mechanistic Effect
Base
K₂CO₃ (2.0 eq)
Heterogeneous; neutralizes HX without promoting E2 elimination[1].
Base (Alt)
DIPEA (1.5 eq)
Sterically hindered, non-nucleophilic; ideal for moisture-sensitive systems.
Solvent
Acetonitrile (MeCN)
Polar aprotic nature poorly solvates the amine, increasing its SN2 reactivity[1].
Additive
NaI (0.1 eq)
Enhances electrophilicity of alkyl chlorides via transient iodide exchange.
Self-Validating Protocol: Direct N-Alkylation
Setup: To a flame-dried round-bottom flask, add morpholine (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and MeCN (0.2 M concentration)[1].
Addition: Add the alkyl halide (1.1 eq) dropwise at room temperature to prevent localized exothermic spikes that cause polyalkylation.
Reaction: Attach a reflux condenser and heat to 82°C for 4–6 hours[1].
Validation Check: Monitor by TLC (e.g., 9:1 DCM:MeOH). The reaction is complete when the morpholine spot (visualized via Ninhydrin stain) is fully consumed.
Workup: Cool to room temperature, filter off the inorganic salts (critical to prevent emulsions), concentrate the filtrate, and partition between Ethyl Acetate and water[1].
Q: My reductive amination with a sterically hindered ketone is stalling at low conversion. Which reducing agent should I use to force completion?A: Low conversion with morpholine is often due to its reduced nucleophilicity compared to primary amines, making the initial iminium ion formation the rate-limiting step[2].
Causality & Solution: Do not use Sodium Borohydride (NaBH₄) in a one-pot setup, as it will prematurely reduce your ketone to an alcohol[3]. Instead, use Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The electron-withdrawing acetate groups make STAB a mild reducing agent that is highly selective for the iminium ion over the starting carbonyl[4],[3].
Q: I used STAB in Methanol, and my yields were terrible. What went wrong?A: STAB is chemically incompatible with Methanol; it degrades rapidly via solvolysis[3].
Causality & Solution: Reductive aminations utilizing STAB must be performed in non-nucleophilic solvents such as 1,2-Dichloroethane (DCE), Dichloromethane (DCM), or Tetrahydrofuran (THF)[3]. If you must use Methanol (e.g., for solubility reasons), switch your reducing agent to Sodium Cyanoborohydride (NaCNBH₃), which is stable in protic solvents[3].
Caption: Step-by-step experimental workflow for the direct reductive amination of morpholine.
Cheap, but requires a strict 2-step protocol (imine formation before addition)[3].
Self-Validating Protocol: Direct Reductive Amination with STAB
Imine Formation: Dissolve morpholine (1.0 eq) and the carbonyl compound (1.0 eq) in anhydrous DCE (0.2 M). Add a catalytic amount of Acetic Acid (0.1 eq) if using an unreactive ketone. Stir at room temperature for 1–2 hours.
Validation Check: Take a 10 µL aliquot, dilute in CDCl₃, and run a quick ¹H-NMR. Look for the disappearance of the aldehyde/ketone proton and the appearance of the iminium/enamine signals.
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control hydrogen gas evolution[3]. Stir for 4–12 hours at room temperature.
Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM, dry over Na₂SO₄, and concentrate.
Section 3: Green Chemistry via Borrowing Hydrogen (Alcohols as Electrophiles)
Q: Alkyl halides are toxic and generate stoichiometric waste. Can I alkylate morpholine directly using primary alcohols?A: Yes, through a "Borrowing Hydrogen" (or hydrogen autotransfer) catalytic strategy[5]. This method utilizes a transition metal catalyst to temporarily remove hydrogen from an alcohol, turning it into a reactive aldehyde in situ[5]. Morpholine condenses with this aldehyde, and the catalyst returns the "borrowed" hydrogen to reduce the intermediate, generating water as the sole byproduct[5],[6].
Caption: Borrowing hydrogen catalytic cycle for morpholine N-alkylation using alcohols.
Catalyst Pre-formation: In an oven-dried Schlenk flask under Argon, combine [Ru(p-cymene)Cl₂]₂ (0.13 to 2 mol%), a phosphine ligand like Xantphos or Triphenylphosphine, and a base (e.g., KOtBu, 1.0 eq) in anhydrous toluene[5],[7]. Stir for 15 minutes at room temperature[5].
Reagent Addition: Add morpholine (1.0 eq) and the primary alcohol (1.2 to excess eq)[5],[7].
Reaction: Heat to reflux (110°C–140°C) for 21–24 hours[5],[7].
Validation Check: GC-MS analysis of the reaction mixture should show the desired N-alkylated mass without the presence of the intermediate aldehyde, confirming that the hydride return step is operating efficiently[7].
Workup: Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography (using a gradient of DCM:MeOH with 1% Triethylamine to prevent streaking)[5].
References
BenchChem. "Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine". BenchChem.
BenchChem. "Application Notes & Protocols: N-Alkylation of Amines using 2-[(3-Aminopropyl)
ResearchGate. "Ruthenium Catalyzed N-Alkylation of Cyclic Amines with Primary Alcohols".
Wikipedia.
Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3". Common Organic Chemistry.
troubleshooting guide for the purification of morpholine hydrochloride salts
[1] Executive Summary & Technical Specifications Morpholine hydrochloride (Morpholine HCl) is a critical intermediate in organic synthesis, often used as a buffer component or a precursor for functionalized morpholine de...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Technical Specifications
Morpholine hydrochloride (Morpholine HCl) is a critical intermediate in organic synthesis, often used as a buffer component or a precursor for functionalized morpholine derivatives. While ostensibly simple, the purification of this salt often presents distinct thermodynamic challenges, specifically oiling out (Liquid-Liquid Phase Separation) and hygroscopicity-induced deliquescence .
This guide synthesizes field-proven protocols with thermodynamic principles to resolve these bottlenecks.
Issue 1: The Product "Oils Out" Instead of Crystallizing
User Report: "I dissolved my crude solid in hot ethanol. Upon cooling, instead of white crystals, a yellow oil separated at the bottom of the flask."
Root Cause Analysis:
This is a classic case of Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable limit of the oil phase is reached before the nucleation of the crystalline phase. This is thermodynamically favored when:
The solution is too concentrated (supersaturation is too high).
The operating temperature is near the melting point of the solvated salt (impurities depress the melting point).
Cooling is too rapid, preventing organized crystal lattice formation.
Corrective Protocol:
Re-dissolve: Heat the mixture until the oil phase re-dissolves into the bulk solvent.
Dilute: Add 10–15% more hot solvent. This lowers the saturation level, bypassing the LLPS region.
Seed: Add a seed crystal of pure Morpholine HCl at the cloud point (just as turbidity appears). This provides a nucleation template, energetically favoring crystal growth over oil formation.
Slow Cool: Insulate the flask (wrap in foil/towel) and allow it to cool to room temperature over 2–3 hours. Do not use an ice bath immediately.
Issue 2: The Salt turns to "Goo" or Sticky Solid (Hygroscopicity)
User Report: "I filtered the solid, but within minutes on the funnel, it turned into a sticky paste."
Root Cause Analysis:
Morpholine HCl is hygroscopic .[1][4] The chloride anion is a hard base that coordinates strongly with atmospheric water vapor. If the relative humidity is high, the salt will deliquesce (dissolve in its own absorbed water).
Corrective Protocol:
Schlenk Line Filtration: Perform filtration under an inert atmosphere (Nitrogen/Argon) if possible.
Solvent Wash: Wash the filter cake immediately with anhydrous diethyl ether or pentane . These low-boiling, non-polar solvents displace residual polar solvent (water/alcohol) and evaporate rapidly, leaving the dry salt.
Vacuum Drying: Immediately transfer the solid to a vacuum oven or desiccator containing
(Phosphorus Pentoxide) or KOH pellets. Dry at 40–50°C for 12 hours.
Issue 3: Persistent Yellow/Brown Coloration
User Report: "My product is chemically pure by NMR but looks brown. Recrystallization didn't help."
Root Cause Analysis:
The color usually arises from trace oxidation products of morpholine (N-oxides) or polymerized impurities trapped within the crystal lattice.
Corrective Protocol:
Activated Carbon Treatment:
Dissolve the salt in the minimum amount of hot methanol or ethanol.
Add Activated Charcoal (0.5–1.0 wt%) . Warning: Stop heating before addition to prevent boil-over.
Stir at reflux for 15 minutes.
Hot Filtration: Filter through a Celite pad (diatomaceous earth) while the solution is still near boiling to remove the carbon.
Technical Support Center: Managing the Hygroscopicity of Morpholine Hydrochloride Compounds
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with morpholine hydrochloride compounds. This guide is designed to provide you with practical, i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with morpholine hydrochloride compounds. This guide is designed to provide you with practical, in-depth solutions to the challenges posed by the hygroscopic nature of these molecules. By understanding the underlying scientific principles, you can ensure the integrity, quality, and reproducibility of your experimental results.
Introduction: The Challenge of Hygroscopicity
Morpholine hydrochloride, a versatile building block in organic synthesis and active pharmaceutical ingredients (APIs), is known for its hygroscopic properties.[1] This means it readily absorbs and retains moisture from the atmosphere.[1] While seemingly a simple physical property, uncontrolled moisture uptake can lead to a cascade of issues, including:
Physical Instability: Caking, clumping, and changes in particle size, which adversely affect powder flowability and processing.
Chemical Degradation: Moisture can act as a reactant or facilitate degradation pathways, compromising the purity and stability of the compound.[2][3]
Inaccurate Weighing: Absorption of atmospheric water during weighing leads to significant errors in sample mass, impacting solution concentrations and reaction stoichiometries.
Altered Dissolution and Bioavailability: Changes in the solid-state form due to hydration can affect the solubility and ultimately the in-vivo performance of a drug product.
This guide provides a structured approach to mitigating these risks through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when handling and storing morpholine hydrochloride compounds. The answers are grounded in established scientific principles to empower you with the knowledge to make informed decisions in your laboratory.
Q1: What does it mean for morpholine hydrochloride to be "hygroscopic," and at what humidity level should I be concerned?
A1: Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding environment.[1] For morpholine hydrochloride, this is due to the presence of polar functional groups and the ionic nature of the hydrochloride salt, which have a strong affinity for water molecules.
The level of concern is dictated by the compound's Critical Relative Humidity (CRH) . While specific CRH data for every morpholine hydrochloride derivative may not be available, it is crucial to understand that moisture uptake is a continuous process. Significant water absorption can occur even at moderate relative humidity (RH) levels (e.g., 40-50% RH). For instance, studies on other hydrochloride salts show significant water uptake leading to hydrate formation at RH values above 70-80%.[4] As a best practice, all handling of morpholine hydrochloride should be performed in a controlled environment with RH as low as practically achievable, ideally below 40% RH.
Q2: I've noticed my batch of morpholine hydrochloride has formed clumps. Can I still use it?
A2: Clumping or caking is a direct physical consequence of moisture absorption. Water molecules form liquid bridges between particles, leading to agglomeration. While the compound may still be chemically intact (which should be verified by analytical testing), the physical properties are altered. This will significantly impact powder flow and make accurate weighing nearly impossible.
Before use, you should gently break up the clumps with a spatula in a low-humidity environment (e.g., a glove box or a desiccator). However, it is critical to determine the water content of the material using a technique like Karl Fischer titration before proceeding.[5] The determined water content must be accounted for in all subsequent experimental calculations to ensure accurate dosing and stoichiometry. If the material is intended for formulation into a solid dosage form, its altered physical state may render it unsuitable for processes like tableting or capsule filling.
Q3: What are the ideal short-term and long-term storage conditions for morpholine hydrochloride compounds?
A3: The primary goal of storage is to protect the compound from atmospheric moisture.
Short-Term Storage (e.g., daily use): Store in a desiccator containing a suitable desiccant (e.g., silica gel, activated alumina, or phosphorus pentoxide). Ensure the desiccant is active (e.g., blue for color-indicating silica gel). The container holding the compound should be tightly sealed.
Long-Term Storage: For long-term stability, the compound should be stored in a tightly sealed container, preferably made of glass or an inert polymer.[6][7] The container should have minimal headspace to reduce the amount of trapped air and moisture. For highly sensitive derivatives, consider flushing the container with an inert gas like nitrogen or argon before sealing.[8] Storage in a controlled low-humidity and low-temperature environment (e.g., a stability chamber set to 25°C/30% RH or lower) is recommended.[6][7]
Q4: How does moisture impact the chemical stability of morpholine hydrochloride?
A4: Moisture can significantly accelerate the chemical degradation of morpholine hydrochloride derivatives. Studies on related compounds have shown that degradation kinetics can change dramatically in the presence of humidity. For example, the degradation of [(N-morpholine)metylene]daunorubicin hydrochloride shifts from a first-order reaction in dry air to a more complex autocatalytic reaction at relative humidity levels between 60.5% and 90.0%.[2][3] Water can act as a nucleophile, leading to hydrolysis of susceptible functional groups within the molecule.[9] Therefore, maintaining a dry environment is paramount to preserving the chemical integrity of your compound.
Q5: What is the most appropriate analytical technique to determine the water content in my morpholine hydrochloride sample?
A5:Karl Fischer (KF) titration is the gold standard for water determination in pharmaceutical substances due to its accuracy, precision, and specificity for water.[10]
Volumetric KF Titration: Suitable for samples with higher water content (>1%).
Coulometric KF Titration: Ideal for samples with very low water content (ppm levels).
For solid samples like morpholine hydrochloride that are soluble in methanol or other suitable KF solvents, direct titration is often feasible. If the compound is not readily soluble or reacts with the KF reagents, the KF oven method is an excellent alternative.[5] This technique involves heating the sample in a sealed vial and transferring the evaporated water to the titration cell via an inert gas stream, thus avoiding side reactions.[5]
Part 2: Troubleshooting Guides
This section provides step-by-step protocols to address specific issues you may encounter during your experiments with morpholine hydrochloride compounds.
Troubleshooting Scenario 1: Inconsistent and Non-Reproducible Results in Biological Assays
Symptom: You observe significant variability in your assay results (e.g., IC50 values, enzyme kinetics) between experiments conducted on different days.
Probable Cause: Inaccurate concentration of your stock solutions due to weighing errors caused by the hygroscopicity of the solid compound.
Quantify Water Content:
Immediately upon opening a new bottle of the compound, and periodically thereafter, determine the water content using a validated Karl Fischer titration method.[5][10]
Implement Controlled Weighing Procedures:
Perform all weighing operations in a controlled environment, such as a glove box with controlled humidity or on an analytical balance equipped with a draft shield in a room with low ambient humidity.
Work quickly to minimize the sample's exposure time to the atmosphere.
Use a pre-tared, sealed weighing vessel.
Correct for Water Content in Stock Solution Preparation:
Use the following formula to calculate the corrected mass of the compound to weigh for your stock solution:
Corrected Mass = (Target Mass of Anhydrous Compound) / (1 - (Water Content as a decimal))
Example: If you need 10 mg of the anhydrous compound and the KF analysis shows a water content of 2.5%, the corrected mass to weigh is:
10 mg / (1 - 0.025) = 10.26 mg
Document and Track:
Record the water content on the bottle and in your lab notebook for each batch. This ensures traceability and consistency across all experiments.
Troubleshooting Scenario 2: Poor Powder Flow and Caking During Formulation Development
Symptom: The morpholine hydrochloride powder adheres to surfaces, cakes in the hopper, and exhibits poor flowability during blending or capsule filling operations.
Probable Cause: Increased inter-particle cohesive forces due to moisture absorption.
Environmental Control:
Conduct all powder handling and processing steps in a humidity-controlled environment (ideally <30% RH).
Excipient Selection:
Consider co-processing the morpholine hydrochloride with excipients that can mitigate hygroscopicity. Hydrophobic excipients like magnesium stearate or silicon dioxide (glidant) can help improve flow properties.
Formulation Strategies:
If feasible for your application, explore formulation strategies designed to protect moisture-sensitive APIs. These can include:
Film Coating: Applying a polymer-based film coat to tablets or granules to act as a moisture barrier.
Encapsulation: Using techniques like spray-drying to encapsulate the API within a protective polymer matrix.
Packaging:
Package the final formulation in moisture-resistant materials, such as aluminum blister packs or high-density polyethylene (HDPE) bottles with induction seals and desiccants.[11]
Part 3: Visualization and Data
Decision Workflow for Handling a New Batch of Morpholine Hydrochloride
This workflow outlines the critical steps and decision points from receiving a new batch of a morpholine hydrochloride compound to its use in experiments.
Caption: Workflow for handling hygroscopic morpholine hydrochloride.
Quantitative Data Summary
The following table summarizes key parameters and recommended control limits for managing the hygroscopicity of morpholine hydrochloride compounds.
Parameter
Recommended Control/Action
Rationale
Storage Relative Humidity (RH)
< 40% RH (ideally < 30% RH)
To minimize moisture uptake and prevent physical and chemical degradation.[2][3]
Handling Environment
Glove box or room with < 40% RH
To ensure accurate weighing and prevent moisture absorption during sample preparation.
Water Content Analysis
Karl Fischer Titration (Volumetric or Coulometric with Oven)
Gold standard for accurate and specific water content determination.[5][10]
Packaging
Tightly sealed, inert containers with desiccants; consider inert gas overlay.
To provide a robust barrier against ambient moisture during storage.[6][7][8]
References
Solubility of Things. (n.d.). Morpholine hydrochloride. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
Zalewski, P., et al. (2011). Stability of [(N-morpholine)metylene]daunorubicin hydrochloride in solid state. Acta Poloniae Pharmaceutica, 68(5), 759-63.
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
SBLCore. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]
PubChem. (n.d.). Morpholine, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
PubMed. (2011). Stability of [(N-morpholine)metylene]daunorubicin hydrochloride in solid state. National Center for Biotechnology Information. Retrieved from [Link]
Chemical LAND21. (n.d.). MORPHOLINE. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
Al-Amiery, A. A., et al. (2025). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Al-Nahrain University, 18(2), 58-69.
ResearchGate. (2025). Stability of [(N-morpholine)metylene]daunorubicin hydrochloride in solid state. Retrieved from [Link]
ResearchGate. (n.d.). Gravimetric moisture sorption/desorption isotherms of morphinanes and their hydrates at 25 ° C. Retrieved from [Link]
MDPI. (2023). An updated review on morpholine derivatives with their pharmacological actions. Molecules, 28(18), 6688.
AMS.usda.gov. (2001). Morpholine - Processing. Retrieved from [Link]
Google Patents. (1998). Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
PMC. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (2022). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (1985). Karl-Fischer reagent and procedure for the determination of water using it.
MsdsDigital.com. (n.d.). MORPHOLINE. Retrieved from [Link]
Eurofins. (n.d.). Water Determination by Karl Fischer. Retrieved from [Link]
MDPI. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6289.
PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Biomedical Research, 29(17).
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
AZoM. (2023). Dynamic Vapor Sorption: Exploring Moisture Sorption Characteristics in Pharmaceutical Materials. Retrieved from [Link]
Contract Pharma. (2025). Overcoming Challenges in Early Phase Drug Product Development. Retrieved from [Link]
ResearchGate. (2025). The microbial degradation of morpholine. Retrieved from [Link]
ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]
American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. Retrieved from [Link]
pharm-int. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Retrieved from [Link]
PMC. (2013). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. National Center for Biotechnology Information. Retrieved from [Link]
preventing degradation of 2-(Pentan-3-yl)morpholine hydrochloride during storage
Welcome to the technical support center for 2-(Pentan-3-yl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(Pentan-3-yl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Improper storage can lead to degradation, compromising experimental reproducibility and the validity of your results. This resource provides in-depth, field-proven insights into preventing, identifying, and troubleshooting potential degradation issues.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the proper handling and storage of 2-(Pentan-3-yl)morpholine hydrochloride.
Q1: What are the optimal storage conditions for 2-(Pentan-3-yl)morpholine hydrochloride?
The stability of your compound is directly linked to its storage environment. As a hydrochloride salt of a secondary amine, it is susceptible to environmental factors. The following conditions are recommended to maximize its shelf-life.
Parameter
Recommendation
Rationale
Temperature
-20°C for long-term storage (months to years).
Low temperatures significantly reduce the rate of potential thermal degradation and other chemical reactions. For short-term storage (days to weeks), 0-4°C may be acceptable.
Atmosphere
Store under an inert atmosphere (Argon or Nitrogen) and in a desiccator.
Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air. Moisture can lead to hydrolysis and physical changes like clumping or liquefaction. An inert, dry atmosphere prevents both moisture absorption and potential oxidation.
Light Exposure
Protect from light by using an amber or opaque vial.
While morpholine itself is relatively stable, complex organic molecules can be sensitive to photodegradation, especially from UV light, which can initiate cleavage of chemical bonds.
Container
Keep in the original, tightly sealed container.
This minimizes exposure to air and moisture. Ensure the cap is securely fastened after each use. If transferring to a new container, ensure it is clean, dry, and suitable for low-temperature storage.
Q2: Why is the compound supplied as a hydrochloride salt instead of the freebase?
Supplying amines as hydrochloride salts is a standard and highly advantageous practice in pharmaceutical and chemical sciences for several key reasons:
Enhanced Stability and Shelf-Life : Amine hydrochlorides are generally more chemically stable and have a longer shelf-life than their corresponding freebases. The protonation of the amine nitrogen reduces its reactivity and susceptibility to oxidative degradation.
Improved Handling Properties : Freebase amines can be oily or volatile liquids. Converting them to salts often results in a crystalline, non-volatile solid, which is easier to handle, weigh, and store accurately.
Increased Solubility : Hydrochloride salts typically exhibit significantly improved solubility in aqueous solutions and polar protic solvents compared to the freebase form, which is crucial for many biological and chemical applications.
Q3: What are the primary chemical degradation pathways I should be aware of?
Understanding how a molecule can degrade is the first step in preventing it. For 2-(Pentan-3-yl)morpholine hydrochloride, the main concerns are:
Hygroscopicity and Hydrolysis : This is the most immediate risk. As an HCl salt, the compound can attract atmospheric water. This moisture can cause the solid to become sticky or even dissolve, and the presence of water can facilitate hydrolytic degradation pathways.
Thermal Degradation : While morpholine itself is thermally stable up to approximately 150°C, higher temperatures will accelerate degradation. The degradation of morpholine at high temperatures is known to produce byproducts such as ammonia, ethanolamine, and various organic acids. It is crucial to adhere to recommended storage temperatures to prevent this.
Oxidation : The nitrogen atom in the morpholine ring can be susceptible to oxidation, especially if exposed to air and light over long periods. This can lead to the formation of N-oxides or ring-opening byproducts.
Photodegradation : Certain complex morpholine derivatives can be degraded by exposure to light, particularly UV wavelengths. This process can involve the cleavage of bonds within the molecule, leading to a loss of purity and activity.
Q4: What are the visible signs of compound degradation?
Regular visual inspection is the first line of defense. If you observe any of the following, your compound's integrity may be compromised:
Change in Color : The compound should be a white to off-white solid. Any progression to yellow or brown is a strong indicator of degradation.
Change in Physical State : The appearance of a crystalline solid turning into a sticky, gummy, or oily substance is a critical warning sign, often linked to moisture absorption.
Clumping or "Wet" Appearance : This indicates hygroscopicity and the absorption of water from the atmosphere.
Odor : While subtle, the generation of new odors could signify the formation of volatile degradation products.
Q5: How can I analytically confirm the purity and integrity of my stored compound?
If you suspect degradation or need to qualify a batch for a critical experiment, analytical verification is essential. Standard methods for assessing the purity of amine compounds include:
High-Performance Liquid Chromatography (HPLC) : A powerful technique for separating the parent compound from potential non-volatile degradation products and quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for identifying and quantifying volatile degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can provide a detailed structural confirmation of the compound and help identify impurities by comparing the spectrum to a reference standard.
Troubleshooting Guide
Use this guide to diagnose and resolve issues you may encounter with your stored 2-(Pentan-3-yl)morpholine hydrochloride.
Observed Problem
Potential Cause(s)
Recommended Action & Rationale
Compound has turned yellow or brown.
1. Oxidative degradation. 2. Thermal stress from improper storage or temperature cycling. 3. Long-term light exposure.
Action : Discard the current vial and use a fresh, unopened stock. Rationale : Discoloration indicates the formation of chromophoric impurities. Using this material will introduce unknown variables into your experiment. Review storage procedures to prevent recurrence.
Crystalline solid has become sticky, oily, or has clumped together.
1. Moisture Absorption (Hygroscopicity) due to improper sealing or storage outside a desiccator. 2. Exposure to high humidity environment.
Action : Immediately transfer the vial to a high-vacuum desiccator for 24-48 hours to remove absorbed water. Assess if the compound returns to a crystalline state. Rationale : While this may salvage the material for non-critical applications, its exact weight and purity are now questionable. For quantitative or sensitive assays, it is strongly recommended to discard and use a fresh vial. The fundamental cause is a breach in the storage protocol that must be addressed.
Inconsistent or non-reproducible experimental results using the compound.
1. Partial degradation of the compound, leading to a lower effective concentration. 2. Presence of active or interfering degradation byproducts.
Action : 1. Perform a visual inspection of the compound. 2. Qualify the material against a new, unopened lot using an analytical method (e.g., HPLC or LC-MS) to confirm purity. Rationale : Inconsistent results are a classic sign of reagent instability. Do not proceed with further experiments until the integrity of the compound has been verified.
Compound shows poor solubility compared to previous batches.
1. Formation of insoluble degradation products. 2. Incorrect pH of the solvent if preparing an aqueous solution.
Action : 1. Attempt to dissolve a small amount in your intended solvent and observe for any insoluble particulates. 2. Verify the pH of your solvent system. Rationale : A change in solubility is a significant physicochemical alteration. If insolubility persists after verifying the solvent conditions, it strongly suggests chemical degradation.
Methodologies & Workflows
Protocol 1: Routine Visual Inspection Workflow
Perform this check monthly for long-term stored compounds and before each use.
Retrieve from Storage : Remove the vial from the -20°C freezer.
Equilibrate to Room Temperature : Allow the vial to warm to room temperature for at least 30 minutes inside a desiccator. This is critical to prevent condensation from forming on the cold vial when opened.
Inspect : Once at room temperature, open the vial and visually inspect the contents for any changes in color, texture, or physical state as outlined in the troubleshooting guide.
Document : Note the date and observations in a laboratory notebook or inventory log.
Reseal and Store : If the compound passes inspection, flush the vial with an inert gas (e.g., argon), seal it tightly, and promptly return it to the -20°C freezer.
Protocol 2: General Sample Preparation for Purity Analysis by HPLC
This protocol provides a general guideline. The exact solvent, concentration, and chromatographic conditions should be optimized for your specific system.
Prepare a Stock Solution : Accurately weigh approximately 1-2 mg of the 2-(Pentan-3-yl)morpholine hydrochloride using a calibrated analytical balance.
Dissolve : Dissolve the weighed compound in a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile/water mixture) in a volumetric flask to create a stock solution of 1-2 mg/mL.
Prepare Working Solution : Perform a serial dilution of the stock solution with the mobile phase to a final concentration suitable for your HPLC detector (e.g., 10-50 µg/mL).
Filter : Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulates.
Analyze : Inject the sample onto the HPLC system and compare the resulting chromatogram to a reference standard or a previously analyzed, high-purity batch. Look for the appearance of new peaks or a decrease in the area of the main peak.
Visual Workflow: Degradation Assessment
The following diagram outlines the decision-making process when you suspect degradation of your 2-(Pentan-3-yl)morpholine hydrochloride.
Caption: Decision tree for assessing suspected compound degradation.
References
Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly
Troubleshooting
Technical Support Center: Alternative Purification Techniques for Polar Amine Hydrochloride Salts
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of polar amine hydrochloride salts. Standard silica gel chromatography often fails for these highly polar and...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of polar amine hydrochloride salts. Standard silica gel chromatography often fails for these highly polar and ionic compounds, leading to poor recovery, significant peak tailing, or complete retention at the baseline. This guide provides solutions to common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols. We will explore techniques that leverage the unique chemical properties of amine salts to achieve high purity.
Part 1: Troubleshooting & FAQs - Recrystallization and Salt Manipulation
This section addresses the most common and often simplest alternative to chromatography: crystallization. Success hinges on understanding solubility, solvent properties, and sometimes, the strategic exchange of the counter-ion.
Question 1: My polar amine hydrochloride salt is contaminated with non-polar impurities. Is there a method simpler than column chromatography?
Answer: Absolutely. Before attempting chromatography, a simple trituration or solvent wash is often highly effective. Since your amine salt is polar, it will have very low solubility in non-polar organic solvents, whereas the impurities are likely to be soluble.
Simply suspend your crude salt in a non-polar solvent like hexanes, diethyl ether, or ethyl acetate and stir vigorously. The impurities will dissolve into the solvent, leaving the purified salt as a solid. You can then isolate your product by filtration. This can be repeated with solvents of slightly increasing polarity (e.g., hexanes, then ethyl acetate) to remove a wider range of impurities.[1]
Question 2: I've isolated my amine hydrochloride as a sticky oil or a glass instead of a crystalline solid. How can I induce crystallization?
Answer: This is a frequent challenge, often caused by residual solvent or water. Here are several strategies to address this:
Azeotropic Removal of Water: If you suspect water is the culprit (e.g., if you used aqueous HCl), dissolve the oil in a solvent that forms an azeotrope with water, such as toluene or ethanol.[2] Then, remove the solvent under reduced pressure using a rotary evaporator. Repeating this process 2-3 times can effectively dry the sample and promote crystallization.[2]
Solvent-Antisolvent Crystallization: The principle here is to dissolve your oily salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, isopropanol), and then slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, hexanes, ethyl acetate) until the solution becomes cloudy (the point of saturation).[1] Warming the solution to redissolve the solid and then allowing it to cool slowly can yield high-quality crystals.[3]
Scratching: If crystals are slow to form in a saturated solution, scratching the inside of the flask with a glass rod just below the solvent surface can create nucleation sites and initiate crystallization.
Question 3: My amine hydrochloride salt is simply too soluble in common recrystallization solvents. What are my options?
Answer: When a hydrochloride salt is intractably soluble, consider forming a different salt with a different counter-ion. The change in the crystal lattice energy of a new salt can drastically alter its solubility properties.
Good candidates for alternative acids include oxalic acid, tartaric acid, maleic acid, or succinic acid, which often form highly crystalline salts with amines.[2] A novel approach also uses trichloroacetic acid (TCA) to precipitate the amine salt; the TCA can then be removed by gentle heating, which causes it to decompose into volatile byproducts (chloroform and CO2), yielding the pure free amine.[4]
Workflow for Crystallization Troubleshooting
Caption: Decision tree for troubleshooting amine salt crystallization.
Part 2: Troubleshooting & FAQs - Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on charge and is an exceptionally powerful tool for purifying amine salts, which are cationic.[5] For this purpose, we use Cation-Exchange Chromatography .
Question 4: How does cation-exchange chromatography work for purifying my amine hydrochloride?
Answer: In cation-exchange chromatography, you use a stationary phase (resin) that has negatively charged functional groups.[5][6]
Loading: Your crude amine hydrochloride is dissolved in a low-ionic-strength solvent (like water or methanol) and loaded onto the column. At a pH below its pKa, the amine is protonated (R-NH3+) and binds to the negatively charged resin, while neutral impurities pass through.
Washing: The column is washed with the loading solvent to remove all unbound, neutral, or anionic impurities.
Elution: Your purified amine salt is then displaced from the resin. This is achieved by either increasing the salt concentration of the mobile phase (e.g., a gradient of NaCl) or by increasing the pH to deprotonate the amine (R-NH2), which releases it from the resin.[5]
A common lab-scale application of this is using pre-packed Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) cartridges.[7]
Question 5: What is an SCX cartridge and how do I use it for quick purification?
Answer: An SCX cartridge is a type of SPE column packed with a silica-based resin functionalized with a strong acid (like a sulfonic acid group). It's a fast and efficient way to perform cation-exchange.
The process is simple:
Condition: Flush the cartridge with a solvent like methanol.
Load: Dissolve your crude amine HCl in a minimal amount of methanol or water and load it onto the cartridge.
Wash: Wash the cartridge thoroughly with methanol to elute non-basic impurities.
Elute: Elute your purified amine by flushing the cartridge with a basic solution, typically 1-5% ammonia or triethylamine in methanol.[7] This deprotonates your amine, releasing it from the SCX resin. Evaporation of the volatile basic eluent gives you the pure, free-base amine, which can then be converted back to the clean hydrochloride salt if desired.
Workflow for SCX-SPE Purification
Caption: Step-by-step workflow for purification using an SCX cartridge.
Part 3: Troubleshooting & FAQs - Chiral Resolution
For racemic amines, separation of enantiomers is critical. While chiral chromatography is an option, classical resolution by diastereomeric salt formation is a robust, scalable alternative that relies on crystallization.
Question 6: I have a racemic polar amine. How can I separate the enantiomers without using chiral HPLC?
Answer: You can use diastereomeric salt formation . This classic technique involves reacting your racemic amine with a single, pure enantiomer of a chiral acid (a "resolving agent").[8][9]
Salt Formation: The reaction between the racemic amine (R/S-Amine) and the chiral acid (S-Acid) produces a pair of diastereomeric salts: (R-Amine:S-Acid) and (S-Amine:S-Acid).
Differential Solubility: Unlike enantiomers, diastereomers have different physical properties, including solubility.[8] By carefully choosing the solvent, one of the diastereomeric salts will be significantly less soluble than the other.
Fractional Crystallization: The less soluble diastereomeric salt will crystallize out of the solution, allowing it to be separated by filtration.
Liberation of the Amine: After isolating the pure diastereomeric salt, you treat it with a base to neutralize the chiral acid, liberating the enantiomerically pure free amine, which can then be extracted.[8]
Question 7: What are some common chiral resolving agents for amines?
Answer: The choice of resolving agent is crucial and often requires screening. Common and effective chiral acids include:
(L)- or (D)-Tartaric Acid and its derivatives[8][9]
(1S)-(+)- or (1R)-(-)-10-Camphorsulfonic acid[8][9]
The effectiveness of each depends on the specific structure of your amine and the solvent system used for crystallization.[8]
Comparison of Purification Techniques
Technique
Principle
Best For
Pros
Cons
Recrystallization
Differential solubility of the salt and impurities in a solvent system.[3]
Removing impurities with different polarity from a crystalline salt.
Simple, scalable, cost-effective, can yield very high purity.
Only works for crystalline compounds; can be difficult to find a suitable solvent.[1]
Ion-Exchange
Reversible binding of the cationic amine to a negatively charged stationary phase.[5][10]
Separating amines from neutral or anionic compounds; desalting.
High capacity, high selectivity for charged molecules, applicable to aqueous solutions.
Requires salt or pH gradients for elution; may not separate amines of similar basicity well.
SCX-SPE
A rapid form of cation-exchange chromatography.
Quick cleanup of small to medium scale reactions (<1g).
Very fast, simple, effective for removing non-basic impurities.
Elutes the free base, not the salt; lower resolution than column chromatography.[7]
Diastereomeric Salt Resolution
Formation of diastereomeric salts with different solubilities.[8][9]
Separating enantiomers of a racemic amine.
Scalable, no need for expensive chiral columns, well-established technique.
Requires screening of resolving agents and solvents; at most 50% yield for one enantiomer without a racemization step.[9]
Part 4: Detailed Experimental Protocols
Protocol 1: General Recrystallization of an Amine Hydrochloride Salt
Solvent Selection: Choose a solvent in which your salt is soluble when hot but poorly soluble when cold. Alcohols like isopropanol (IPA) or ethanol are excellent starting points.[1][3] An anti-solvent (like diethyl ether or hexanes) may be needed.
Dissolution: Place the crude, dry amine salt in a flask. Add the minimum amount of boiling solvent (e.g., IPA) dropwise until the salt just dissolves.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, transfer it to an ice bath or a freezer. If using an anti-solvent, add it dropwise to the hot solution until turbidity persists, then allow it to cool.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent or the anti-solvent.
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Purification using a Strong Cation Exchange (SCX) SPE Cartridge
Preparation: Dissolve the crude amine hydrochloride (e.g., 100 mg) in a small volume of methanol (1-2 mL).
Cartridge Conditioning: Mount an appropriately sized SCX cartridge (e.g., 1g sorbent mass for 100 mg of sample) on a vacuum manifold. Flush the cartridge with 2-3 column volumes of methanol. Do not let the column run dry.
Sample Loading: Load the dissolved sample solution onto the top of the SCX cartridge. Allow it to flow through slowly under gravity or with gentle vacuum.
Washing: Wash the cartridge with 3-5 column volumes of methanol to elute all non-basic impurities. Collect and analyze this filtrate by TLC or LC-MS to ensure no product is lost.
Elution: Place a clean collection flask under the cartridge. Elute the desired amine by passing 2-3 column volumes of a basic solution (e.g., 2 M ammonia in methanol, or 5% triethylamine in methanol) through the cartridge.
Isolation: Collect the basic filtrate and evaporate the solvent under reduced pressure to yield the pure, free-base amine.
Protocol 3: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
Stoichiometry: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent. Note: Starting with 0.5 equivalents of resolving agent can prevent the less-desired diastereomer from precipitating.
Salt Formation: Slowly add the resolving agent solution to the stirred amine solution. The mixture may warm slightly. Stir for a period (e.g., 30 minutes) at room temperature or with gentle heating to ensure complete salt formation.
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. Cooling in an ice bath can improve the yield.
Isolation: Collect the solid salt by vacuum filtration and wash with a small amount of cold solvent. This is your first crop of enantiomerically-enriched salt. The enantiomeric excess (e.e.) can be checked by liberating the amine from a small sample and analyzing by chiral HPLC.
Recrystallization (Optional): To improve the enantiomeric purity, the isolated salt can be recrystallized one or more times from the same solvent system.
Liberation of Free Amine: Suspend the pure diastereomeric salt in water and add a base (e.g., 2 M NaOH) until the pH is >11. Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically pure amine.
References
Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness. (2009). Sciencemadness. [Link]
Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws. [Link]
Geiser, F., & Shah, R. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Chirality, 16(4), 263-6. [Link]
Purification of organic hydrochloride salt?. (2017). ResearchGate. [Link]
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. (2019). ResearchGate. [Link]
comparative analysis of 2-alkyl vs. 2-aryl morpholine derivatives
Comparative Analysis of 2-Alkyl vs. 2-Aryl Morpholine Derivatives: Structural, Synthetic, and Pharmacological Profiling As a privileged scaffold in medicinal chemistry, the morpholine ring is renowned for its ability to...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of 2-Alkyl vs. 2-Aryl Morpholine Derivatives: Structural, Synthetic, and Pharmacological Profiling
As a privileged scaffold in medicinal chemistry, the morpholine ring is renowned for its ability to modulate pharmacokinetic properties, specifically by enhancing aqueous solubility and metabolic stability[1]. However, the strategic functionalization at the C2 position—choosing between an alkyl or an aryl substituent—fundamentally alters the molecule's 3D conformation, electronic distribution, and target-binding capabilities.
This guide provides an in-depth comparative analysis of 2-alkyl and 2-aryl morpholine derivatives, equipping drug development professionals with the mechanistic insights required for rational drug design.
Physicochemical and Structural Causality
The decision to incorporate a 2-alkyl versus a 2-aryl group is rarely arbitrary; it is driven by the specific physicochemical requirements of the target product profile.
Conformational Bias: Both 2-alkyl and 2-aryl substituents strongly prefer the equatorial position to minimize 1,3-diaxial (A
) steric strain with the axial protons at C4 and C6. However, the planar, -hybridized aryl ring introduces a rigid steric bulk that can restrict the rotation of the morpholine ring itself, locking the molecule into a specific bioactive conformation.
Electronic Effects & pKa: The morpholine nitrogen typically exhibits a pKa of ~8.3. A 2-alkyl group (electron-donating via hyperconjugation) maintains or slightly raises this pKa. Conversely, a 2-aryl group exerts a mild electron-withdrawing inductive effect, lowering the amine's pKa to ~7.8–8.0.
Causality in CNS Penetration: This slight reduction in pKa by the 2-aryl group is a critical design choice for central nervous system (CNS) therapeutics. At physiological pH (7.4), a lower pKa increases the fraction of the un-ionized (neutral) species, significantly enhancing blood-brain barrier (BBB) permeability[2].
The synthetic accessibility of these two classes differs drastically due to the electronic nature of the C2 substituent. Traditional morpholine synthesis relies on the cyclization of vicinal amino alcohols or the nucleophilic opening of epoxides[3]. While this works exceptionally well for 2-alkyl derivatives, it frequently fails or results in poor yields for 2-aryl analogs[4]. The benzylic position in 2-aryl precursors is highly susceptible to
solvolysis or elimination side-reactions, leading to racemic mixtures or degradation.
To overcome this, modern synthesis utilizes specialized pathways, such as metal-free aziridine ring-opening[5] or photocatalytic diastereoselective annulation[6].
Synthetic workflow comparison for 2-alkyl vs. 2-aryl morpholine derivatives.
Experimental Protocol 1: Synthesis of 2-Alkyl Morpholines (Epoxide Route)
This protocol leverages the predictable steric bias of terminal alkyl epoxides.
Regioselective Opening: React the terminal 2-alkyl oxirane with 2-aminoethanol in ethanol at 60°C. The amine selectively attacks the less sterically hindered terminal carbon, yielding a secondary alcohol intermediate.
Activation & Cyclization: Remove the solvent and dissolve the intermediate in dichloromethane (DCM). Add triethylamine and methanesulfonyl chloride (MsCl) at 0°C to mesylate the primary alcohol. Heat to 40°C to promote intramolecular
cyclization.
Self-Validation System: Monitor the reaction via LC-MS. Purify via flash chromatography. Validate the regiochemistry using
H-NMR; the C2 proton of the morpholine ring will present as a distinct ABX splitting pattern, confirming the alkyl group's position.
Experimental Protocol 2: Synthesis of 2-Aryl Morpholines (Photocatalytic Annulation)
This protocol bypasses benzylic carbocation instability using radical chemistry[6].
Reaction Assembly: In a Schlenk tube, combine the unactivated aryl precursor, a visible-light-activated photocatalyst (e.g., an Ir- or Ru-based complex), a Lewis acid, and a precise stoichiometric amount of Brønsted acid (triflic acid)[6].
Mechanistic Control (Causality): Irradiate with blue LEDs. The triflic acid is not merely a bystander; it protonates the substrate to facilitate the formation of a radical cation intermediate, prevents the oxidative degradation of the final morpholine product, and preserves the photocatalytic cycle[6].
Self-Validation System: Isolate the product via basic workup. Use Chiral HPLC to determine enantiomeric excess (ee%). Perform 2D NOESY NMR to verify the relative stereochemistry, ensuring the aryl group is locked in the thermodynamically favored equatorial position[6].
Biological Activity & Pharmacokinetics: The CNS Connection
The 2-aryl morpholine scaffold is heavily utilized in neuropharmacology. A prime example is the development of Neurokinin-1 (NK1) receptor antagonists, which are critical in treating chemotherapy-induced nausea and vomiting (CINV) and neurological disorders[2].
Compounds like 2-(4-fluorophenyl)morpholine serve as fundamental building blocks for these drugs[2]. The 4-fluorophenyl group physically blocks the binding site of the endogenous neuropeptide Substance P. The aryl ring engages in
stacking with aromatic residues deep within the GPCR pocket, while the fluorine atom can participate in highly directional halogen bonding, exponentially increasing binding affinity and target residence time[1].
NK1 receptor signaling cascade and blockade by 2-aryl morpholine antagonists.
Conversely, 2-alkyl morpholines are rarely the primary pharmacophore for GPCR antagonism. Instead, they are appended to larger kinase inhibitors or antimicrobial agents as "solubilizing tails." The
-rich alkyl chain disrupts planar crystal packing, thereby increasing the aqueous solubility of the parent drug without adding the excessive lipophilic burden that a secondary aryl ring would impose.
References
Title: Morpholine, 2-(2,3-dichlorophenyl)
Title: 2-(4-Chlorophenyl)
Title: 2-(4-Fluorophenyl)
Title: Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines
Source: ResearchGate
URL
Source: E-bookshelf.
Source: Journal of the American Chemical Society (ACS)
A Comparative Guide to the Biological Activity of 2-Substituted Morpholines
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] Alter...
Author: BenchChem Technical Support Team. Date: March 2026
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] Alterations to the morpholine ring, particularly at the 2-position, can dramatically influence a compound's biological activity, leading to a diverse range of pharmacological effects. This guide provides a comparative analysis of key 2-substituted morpholines, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to characterize their bioactivity.
Key 2-Substituted Morpholines: A Spectrum of Activity
The substitution at the 2-position of the morpholine ring is a critical determinant of a molecule's interaction with biological targets. This is exemplified by comparing the following compounds:
Phenmetrazine (2-phenyl-3-methylmorpholine): A potent central nervous system (CNS) stimulant that acts as a norepinephrine-dopamine releasing agent (NDRA).[3][4] It has a history of use as an anorectic (appetite suppressant) but also possesses a significant potential for abuse.[4]
Phendimetrazine (2-phenyl-3,4-dimethylmorpholine): Also used as an appetite suppressant, phendimetrazine primarily functions as a prodrug for phenmetrazine.[5] Approximately 30% of an oral dose is metabolized to phenmetrazine, providing a more sustained release and potentially lower abuse liability compared to its active metabolite.[5]
Reboxetine (2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine): A selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[6][7][8] Unlike phenmetrazine, it has weak effects on dopamine and serotonin transporters and lacks significant affinity for other common receptors, contributing to a more specific pharmacological profile.[6][7]
Other Analogs: Research into phenmetrazine analogs has shown that small modifications can switch the mechanism of action. For instance, 3'-substituted analogs tend to be dopamine releasers, whereas some 4'-substituted analogs act as dopamine reuptake inhibitors.[9] This highlights the sensitivity of the biological activity to the substitution pattern.
Comparative Analysis of Mechanisms and Potency
The primary targets for many psychoactive 2-substituted morpholines are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The interaction with these transporters can be as a reuptake inhibitor (blocker) or a substrate-type releaser.
Mechanism of Action Overview
The interaction of these compounds with monoamine transporters is a key differentiator in their pharmacological profiles.
Caption: Mechanisms of reuptake inhibition vs. monoamine release.
Quantitative Comparison of In Vitro Activity
The potency of these compounds at their respective transporters is typically quantified by measuring their half-maximal inhibitory concentration (IC50) for reuptake or their half-maximal effective concentration (EC50) for release.
The SAR for 2-substituted morpholines reveals how specific structural modifications impact biological activity.
Phenyl Ring Substitution: As demonstrated with phenmetrazine analogs, substitutions on the phenyl ring are critical. Electron-withdrawing groups and their position (e.g., 3'-chloro) can introduce or enhance serotonin-releasing activity alongside dopamine release.[9]
N-Alkylation: The N-methylation of phenmetrazine to create phendimetrazine results in a prodrug with altered pharmacokinetics, leading to a slower onset and potentially reduced abuse potential.[5]
Substitution at the 2-Position: The large ethoxyphenoxy-phenyl-methyl group at the 2-position of reboxetine is key to its high affinity and selectivity for the norepinephrine transporter, contrasting with the smaller phenyl group of phenmetrazine which allows for interaction with both DAT and NET as a releaser.[6][8]
Caption: Workflow for Structure-Activity Relationship (SAR) analysis.
Experimental Protocols for Biological Characterization
Accurate comparison requires standardized and robust experimental protocols. Below are methodologies for key assays.
This assay determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to compete with a known radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound at DAT, NET, or SERT.
Materials:
Membrane preparations from cells expressing the human transporter of interest (e.g., hDAT, hNET, hSERT).[12]
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).
Test compound and non-specific binding determinant (e.g., 10 µM cocaine for DAT).
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
96-well plates, filter mats (GF/C, PEI-soaked), scintillation fluid, and a microplate scintillation counter.
Procedure:
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes, radioligand, buffer), Non-specific Binding (membranes, radioligand, high concentration of a known ligand), and Competition (membranes, radioligand, and serial dilutions of the test compound).[12][13]
Reagent Addition: Add 150 µL of the membrane preparation, 50 µL of the test compound/buffer, and 50 µL of the radioligand to the appropriate wells. The final volume should be 250 µL.[13]
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C with gentle agitation to reach equilibrium.[14]
Harvesting: Terminate the reaction by rapid vacuum filtration through the PEI-soaked filter mat. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[13]
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Use non-linear regression to determine the IC50 value.
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
This functional assay measures a compound's ability to block the uptake of a radiolabeled monoamine into synaptosomes or cells expressing the target transporter.
Objective: To determine the IC50 value of a test compound for inhibiting dopamine, norepinephrine, or serotonin reuptake.
Materials:
Rat brain synaptosomes (e.g., from striatum for DAT, hippocampus for NET/SERT) or cells expressing the transporter.
Test compound solutions at various concentrations.
Appropriate assay buffer.
Procedure:
Preparation: Prepare synaptosomes or plate cells in a 96-well plate.[15]
Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound for 10-20 minutes at 37°C.
Initiation: Add the radiolabeled monoamine substrate to initiate the uptake reaction.
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. Non-specific uptake is determined at 4°C.
Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.
Quantification: Lyse the cells/synaptosomes and measure the internalized radioactivity via scintillation counting.
Data Analysis: Plot the inhibition of uptake (%) versus the log concentration of the test compound and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[15]
Given that some morpholine derivatives may interact with metabolic enzymes, assessing their effect on MAO-A and MAO-B is important for a complete profile.
Objective: To determine the IC50 of a test compound for MAO-A and MAO-B.
A non-selective MAO substrate like kynuramine or a fluorogenic substrate.[17][18]
Known inhibitors for controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
Assay buffer and a 96-well plate reader (spectrophotometer or fluorometer).
Procedure:
Enzyme Incubation: In a 96-well plate, incubate the MAO-A or MAO-B enzyme with various concentrations of the test compound for approximately 10-15 minutes.[19]
Substrate Addition: Add the substrate (e.g., kynuramine) to all wells to start the reaction.
Reaction Incubation: Incubate for 20-30 minutes at 37°C.
Measurement: Measure the product formation. For kynuramine, the product (4-hydroxyquinoline) can be measured via HPLC or by fluorescence.[18] For fluorogenic kits, measure the fluorescence intensity.[19]
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.[17]
In Vivo Effects and Therapeutic Implications
The in vitro activities of these compounds often translate to distinct in vivo behavioral effects.
Phenmetrazine: Its potent DA/NE releasing properties lead to significant stimulant, anorectic, and reinforcing (abuse-related) effects in animal models.[20]
Phendimetrazine: As a prodrug, it produces similar but less potent and slower-onset cocaine-like discriminative stimulus effects in rats compared to phenmetrazine.[10][21] This pharmacokinetic profile is intended to reduce its abuse potential while retaining therapeutic efficacy for weight management.[5][22]
Reboxetine: Its selective NRI activity results in antidepressant-like effects in animal models such as the forced swim test and tail-suspension test, with a side-effect profile distinct from SSRIs or TCAs.[7]
Conclusion
The 2-substituted morpholine scaffold is a versatile platform for developing CNS-active agents. Subtle chemical modifications at the 2-position, along with changes to the phenyl ring and nitrogen atom, can profoundly alter a compound's interaction with monoamine transporters, shifting its mechanism from selective reuptake inhibition (e.g., Reboxetine) to potent monoamine release (e.g., Phenmetrazine). This guide underscores the importance of a multi-assay approach, combining binding, functional reuptake/release, and metabolic enzyme assays, to build a comprehensive understanding of the structure-activity relationships that govern the biological activity of this important chemical class. This detailed characterization is essential for the rational design of novel therapeutics with improved efficacy and safety profiles.
Wong, E. H., Sonders, M. S., Amara, S. G., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-829. [Link]
Gannon, B. M., Galindo-Charles, V., Rice, K. C., & Collins, G. T. (2016). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Behavioural pharmacology, 27(2), 226–230. [Link]
Namjoshi, O. A., Decker, A. M., Landavazo, A., et al. (2015). Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction. Drug and Alcohol Dependence, 146, e48. [Link]
Patsnap Synapse. What is the mechanism of Reboxetine Mesilate?. [Link]
GoodRx. Phendimetrazine: Uses, Side Effects, Warnings & More. [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
Khan, H., Ali, F., Ullah, H., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 25(24), 5999. [Link]
Gannon, B. M., Galindo-Charles, V., Rice, K. C., & Collins, G. T. (2016). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Behavioural pharmacology, 27(2), 226–230. [Link]
Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
Czoty, P. W., Blough, B. E., & Nader, M. A. (2015). Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-primed reinstatement in rats. Psychopharmacology, 232(18), 3349–3357. [Link]
Saha, K., Sambo, D., Richardson, B., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 67, 12.11.1–12.11.23. [Link]
ResearchGate. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. [Link]
Mayer, F. P., Wollen, A. M., Angerer, V., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1437–1446. [Link]
Wagmann, L., Brandt, S. D., Kavanagh, P. V., & Meyer, M. R. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology letters, 272, 63–71. [Link]
Li, H., & He, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]
Mayer, F. P., Wollen, A. M., Angerer, V., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1437–1446. [Link]
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
Herraiz, T. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in molecular biology, 1545, 127–140. [Link]
ResearchGate. 2-Substituted chiral morpholines as bioactive compounds. [Link]
ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]
Establishing a Primary Reference Standard for 2-(Pentan-3-yl)morpholine Hydrochloride: A Technical Comparison of Analytical Approaches
Topic: Establishing a Reference Standard for 2-(Pentan-3-yl)morpholine Hydrochloride Content Type: Publish Comparison Guide Executive Summary: The "Chromophore Challenge" In the development of novel therapeutic agents, t...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Establishing a Reference Standard for 2-(Pentan-3-yl)morpholine Hydrochloride
Content Type: Publish Comparison Guide
Executive Summary: The "Chromophore Challenge"
In the development of novel therapeutic agents, the establishment of a Primary Reference Standard is the bedrock of quantitative accuracy. This guide focuses on 2-(Pentan-3-yl)morpholine hydrochloride (CAS 1228107-08-1), a morpholine derivative often utilized as a building block in medicinal chemistry or a specific metabolite analog.
The Critical Technical Challenge: Unlike phenmetrazine or other aryl-morpholines, 2-(Pentan-3-yl)morpholine lacks an aromatic ring. It possesses no significant UV chromophore above 210 nm. Consequently, the industry-standard HPLC-UV methodology often fails, yielding poor sensitivity and non-linear response factors.
This guide objectively compares the performance of a Fully Characterized Primary Standard (HCl Salt) against common alternatives (Reagent Grade and Free Base forms), demonstrating why a multi-modal qualification strategy (GC-FID + qNMR) is the only self-validating path to regulatory compliance.
Comparative Analysis: Reference Standard vs. Alternatives
The following table contrasts the proposed Primary Reference Standard against the two most common alternatives found in early-stage research: Reagent Grade Material and the Free Base form.
Table 1: Performance Matrix of Reference Material Options
Feature
Primary Reference Standard (HCl Salt)
Alternative A: Reagent Grade (Commercial)
Alternative B: Free Base Form (Liquid)
Physical State
Crystalline Solid (Stable, non-hygroscopic if dried)
Variable (Often sticky solid or semi-solid)
Oily Liquid (Volatile, difficult to weigh)
Purity Assignment
Absolute (Mass Balance + qNMR)
Area % (Usually GC-FID only)
Area % (GC-FID)
Assay Accuracy
99.8% ± 0.3% (Traceable to SI)
95.0% - 98.0% (High Uncertainty)
Variable (Subject to oxidation/CO2 absorption)
Detection Suitability
Universal (qNMR, CAD, GC-FID)
Limited (Often relies on weak UV end-absorption)
Limited
Storage Stability
High (>2 years at 4°C)
Moderate (Unknown impurities may catalyze degradation)
Low (Absorbs CO2 to form carbamates)
Risk Profile
Low (Self-validated data)
High (Risk of 5-10% assay error in potency calc)
High (Handling errors during weighing)
Technical Rationale & Causality
Why the Hydrochloride Salt?
The free base of 2-(Pentan-3-yl)morpholine is a secondary amine. Secondary amines are prone to reacting with atmospheric CO₂ to form carbamates and can oxidize to N-oxides.
Causality: Converting the base to the Hydrochloride (HCl) salt locks the nitrogen lone pair, preventing oxidation and carbamate formation. It also raises the melting point, converting an oily liquid into a weighable, crystalline solid essential for precise quantitative transfer.
Why qNMR + GC-FID? (The "Self-Validating" System)
Standard HPLC-UV is invalid for this compound due to the lack of a chromophore.
GC-FID (Gas Chromatography - Flame Ionization Detection): Carbon-universal response. Unlike UV, FID response is proportional to carbon mass, making it ideal for this alkyl-rich molecule.
qNMR (Quantitative Nuclear Magnetic Resonance): The absolute truth. It measures the molar ratio of protons against an internal standard (e.g., Maleic Acid or TCNB).
Validation Logic: If the Purity by Mass Balance (100% - Volatiles - Inorganics - GC Impurities) matches the Purity by qNMR within 1.0%, the standard is considered validated .
Experimental Protocols
Protocol A: Synthesis & Recrystallization of the HCl Standard
Objective: To generate a highly crystalline, stoichiometric salt form.
Dissolution: Dissolve 10.0 g of crude 2-(Pentan-3-yl)morpholine free base in 50 mL of anhydrous diethyl ether (or MTBE).
Salt Formation: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents) under nitrogen atmosphere. A white precipitate will form immediately.
Recrystallization: Filter the solid. Recrystallize from minimal hot Isopropanol/Ethanol (1:1). Cool slowly to room temperature, then to 4°C to grow defined crystals.
Drying: Dry in a vacuum oven at 45°C for 24 hours over P₂O₅ to remove trace solvent and moisture.
Protocol B: Purity Assignment (The "Gold Standard" Workflow)
Objective: To assign an absolute potency value (% w/w).
Step 1: Chromatographic Purity (GC-FID)
Instrument: Agilent 7890B or equivalent with FID.
Column: DB-1 or HP-5 (Non-polar), 30m x 0.32mm, 0.25µm film.
Why this works: The HCl salt dissociates in the hot injector port to the free base, allowing volatile analysis. The non-polar column separates organic impurities based on boiling point.
Calculation: Determine % Total Organic Impurities (
) via Area Normalization (assuming Unit Response Factors for related alkyl-morpholines).
Step 2: Inorganic & Volatile Impurities
Residue on Ignition (ROI): Determine % Sulfated Ash (
) using USP <281>.
Loss on Drying (LOD) / TGA: Determine % Volatiles/Solvents (
).
Mass Balance Equation:
Step 3: Orthogonal Validation via qNMR
Solvent: D₂O ( Deuterium Oxide) - The HCl salt is highly water-soluble.
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.
Procedure:
Weigh ~20 mg of Sample and ~15 mg of IS (precision ±0.01 mg) into the same vial.
Dissolve in 0.7 mL D₂O.
Acquire ¹H-NMR with D1 (Relaxation Delay) ≥ 60 seconds (5 × T1) to ensure full relaxation.
Calculation:
Visualization: Reference Standard Qualification Workflow
The following diagram illustrates the logical flow for qualifying the reference standard, highlighting the "Go/No-Go" decision points that ensure scientific integrity.
Figure 1: The "Self-Validating" Workflow. Note how the Mass Balance approach (Path A) is cross-verified by the orthogonal qNMR method (Path B) to prevent hidden bias.
Data Presentation: Expected Results
When establishing this standard, you should expect data similar to the simulated results below. This highlights the discrepancy often seen between "Area %" and "True Purity."
Table 2: Example Characterization Data
Test Parameter
Method
Result (Example)
Interpretation
Appearance
Visual
White Crystalline Powder
Successful salt formation.
Identity
¹H-NMR (D₂O)
Conforms to Structure
1-ethylpropyl group signals distinct at 0.8-1.5 ppm.
Chromatographic Purity
GC-FID
99.5% (Area %)
Looks high, but ignores water/salt content.
Volatiles
TGA
0.2%
Minimal residual solvent.
Inorganics
ROI
0.1%
Minimal sulfated ash.
Water
Karl Fischer
0.4%
Slightly hygroscopic.
Mass Balance Purity
Calculation
98.8% (w/w)
Corrected for volatiles/inorganics.
qNMR Purity
¹H-qNMR
98.6% (w/w)
Validates the Mass Balance value.
Final Assigned Purity
Average
98.7%
The value to use for calculations.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Available at: [Link]
BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment of Organic Compounds.[1] Available at: [Link]
A Comparative Spectroscopic Analysis of 2-(Pentan-3-yl)morpholine and its Hydrochloride Salt: A Guide for Researchers
In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. The distinction between a free base form of a compound and it...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. The distinction between a free base form of a compound and its salt is a critical aspect of this characterization, influencing properties from solubility and stability to bioavailability. This guide provides an in-depth spectroscopic comparison of 2-(Pentan-3-yl)morpholine and its hydrochloride salt, offering researchers a practical framework for differentiating and characterizing these two entities using fundamental analytical techniques.
The protonation of the tertiary amine in the morpholine ring to form the hydrochloride salt induces significant and predictable changes in the molecule's electronic environment. These alterations are readily observable through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral shifts is not merely an academic exercise; it is a foundational requirement for quality control, regulatory submission, and the overall advancement of a drug candidate.
This guide will delve into the theoretical underpinnings and practical application of these techniques, presenting a comparative analysis supported by illustrative data and detailed experimental protocols.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment. Protonation of the morpholine nitrogen introduces a positive charge, which deshields adjacent protons and carbons, leading to a downfield shift in their NMR signals.
Comparative ¹H NMR Data
Proton Assignment
2-(Pentan-3-yl)morpholine (Free Base) Chemical Shift (δ, ppm)
2-(Pentan-3-yl)morpholine HCl Salt Chemical Shift (δ, ppm)
Expected Δδ (ppm)
Morpholine H-2
~2.8 - 3.0
~3.5 - 3.8
+0.5 - 0.8
Morpholine H-3, H-5 (axial & equatorial)
~2.4 - 2.8
~3.2 - 3.6
+0.7 - 0.9
Morpholine H-6 (axial & equatorial)
~3.6 - 3.8
~4.0 - 4.3
+0.4 - 0.5
Pentan-3-yl CH
~1.5 - 1.7
~1.8 - 2.0
+0.3 - 0.4
Pentan-3-yl CH₂
~1.3 - 1.5
~1.5 - 1.7
+0.2
Pentan-3-yl CH₃
~0.8 - 1.0
~0.9 - 1.1
+0.1
N-H
-
~9.0 - 12.0 (broad)
-
Note: The chemical shifts are estimated based on data for morpholine and N-substituted morpholines. Actual values may vary.
The most dramatic change upon salt formation is the appearance of a broad singlet in the downfield region of the ¹H NMR spectrum, corresponding to the N-H proton.[1][2] The protons on the carbons adjacent to the nitrogen (H-3 and H-5) experience the most significant downfield shift due to the inductive effect of the newly formed ammonium group.
Comparative ¹³C NMR Data
Carbon Assignment
2-(Pentan-3-yl)morpholine (Free Base) Chemical Shift (δ, ppm)
2-(Pentan-3-yl)morpholine HCl Salt Chemical Shift (δ, ppm)
Expected Δδ (ppm)
Morpholine C-2
~68 - 72
~65 - 69
-2 to -4
Morpholine C-3, C-5
~48 - 52
~45 - 49
-2 to -4
Morpholine C-6
~66 - 70
~64 - 68
-2 to -3
Pentan-3-yl CH
~38 - 42
~36 - 40
-2 to -3
Pentan-3-yl CH₂
~25 - 29
~24 - 28
-1
Pentan-3-yl CH₃
~10 - 14
~9 - 13
-1
Note: The chemical shifts are estimated based on data for morpholine and N-substituted morpholines. Actual values may vary.[1][2]
Interestingly, the carbon signals of the morpholine ring and the pentan-3-yl group are expected to shift slightly upfield upon protonation. This is a known phenomenon for the α- and β-carbons of protonated amines and is attributed to changes in hyperconjugation and steric effects.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
For the free base, dissolve approximately 5-10 mg of 2-(Pentan-3-yl)morpholine in 0.6 mL of deuterated chloroform (CDCl₃).
For the hydrochloride salt, dissolve approximately 5-10 mg of the salt in 0.6 mL of deuterated methanol (CD₃OD) or deuterated water (D₂O). The choice of solvent is crucial as the salt may have limited solubility in non-polar solvents like CDCl₃.
Instrument Setup:
Use a 400 MHz or higher field NMR spectrometer.
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
Acquire ¹³C NMR spectra with proton decoupling. A larger number of scans will be required (typically 1024 or more).
Data Processing:
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]
Caption: Workflow for comparative NMR analysis.
IR Spectroscopy: Vibrational Signatures of Protonation
Infrared spectroscopy probes the vibrational frequencies of chemical bonds. The conversion of the tertiary amine to a quaternary ammonium salt results in the appearance of new, characteristic absorption bands.
2-(Pentan-3-yl)morpholine HCl Salt Wavenumber (cm⁻¹)
Key Observations
N-H Stretch
Absent
3000-2500 (broad)
Appearance of a strong, broad absorption due to the N⁺-H bond.
C-N Stretch
~1115 - 1070
~1150 - 1100
Slight shift to higher wavenumber.
N-H Bend
Absent
~1600 - 1500
Appearance of a medium to strong absorption.
The most telling difference in the IR spectra is the emergence of a very broad and strong absorption band in the 3000-2500 cm⁻¹ region for the hydrochloride salt.[4][5][6] This is the characteristic stretching vibration of the N⁺-H bond in an ammonium salt. Additionally, a new N-H bending vibration will appear in the 1600-1500 cm⁻¹ region.[7][8] The C-H stretching vibrations of the alkyl groups will be present in both spectra, typically in the 3000-2850 cm⁻¹ range.[9]
Experimental Protocol: IR Spectroscopy
Sample Preparation:
For both the free base and the hydrochloride salt, the sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples, requiring minimal sample preparation.
Instrument Setup:
Use a Fourier-Transform Infrared (FTIR) spectrometer.
Collect a background spectrum of the empty sample compartment.
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
Data Analysis:
Identify the key functional group absorptions and compare the spectra of the free base and the salt, paying close attention to the N-H stretching and bending regions.
Caption: Workflow for comparative IR analysis.
Mass Spectrometry: Fragmentation and Molecular Ion Confirmation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both the free base and the hydrochloride salt will generally produce the same protonated molecular ion [M+H]⁺ under typical electrospray ionization (ESI) conditions, the choice of ionization technique can be crucial.
Comparative Mass Spectrometry Data
Ion
2-(Pentan-3-yl)morpholine (Free Base)
2-(Pentan-3-yl)morpholine HCl Salt
Expected m/z
Protonated Molecular Ion [M+H]⁺
Readily observed
Readily observed
Calculated m/z + 1
Molecular Ion [M]⁺
May be observed with certain ionization techniques (e.g., EI)
Not typically observed
Calculated m/z
In ESI-MS, both the free base and the hydrochloride salt will readily accept a proton to form the [M+H]⁺ ion.[10][11][12] Therefore, the resulting mass spectra will be very similar, showing a base peak corresponding to the protonated molecule. The key difference lies in the sample preparation and introduction. The free base can be analyzed in a wider range of solvents, while the salt is best analyzed in polar solvents like methanol or water.
The fragmentation pattern will be characteristic of the 2-(pentan-3-yl)morpholine structure. Common fragmentation pathways for morpholine derivatives include the loss of the substituent at the 2-position and cleavage of the morpholine ring.
Experimental Protocol: Mass Spectrometry
Sample Preparation:
Prepare dilute solutions (e.g., 1-10 µg/mL) of the free base in a suitable solvent such as methanol or acetonitrile.
Prepare dilute solutions of the hydrochloride salt in methanol or water.
Instrument Setup:
Use an ESI mass spectrometer.
Optimize the ionization source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity for the [M+H]⁺ ion.
Acquire the mass spectrum over an appropriate m/z range.
Data Analysis:
Identify the [M+H]⁺ ion and confirm that its m/z value corresponds to the expected molecular weight of the free base plus a proton.
Analyze the fragmentation pattern to gain further structural confirmation.
Caption: Workflow for comparative MS analysis.
Conclusion
The spectroscopic comparison of 2-(Pentan-3-yl)morpholine and its hydrochloride salt reveals a series of distinct and predictable differences that are fundamental to their characterization. NMR spectroscopy provides detailed structural information, with the protonation of the nitrogen causing significant downfield shifts for adjacent protons and the appearance of a characteristic N-H signal. IR spectroscopy offers a rapid and definitive method to confirm salt formation through the appearance of N-H stretching and bending vibrations. While mass spectrometry will generally yield the same protonated molecular ion for both forms, it remains an essential tool for confirming the molecular weight.
By employing these spectroscopic techniques in a complementary fashion, researchers can confidently and accurately distinguish between the free base and hydrochloride salt forms of 2-(Pentan-3-yl)morpholine, ensuring the integrity and quality of their chemical entities throughout the research and development process.
References
Murphy, R. C. (2001). Mass Spectrometry in Biochemistry. In Biochemistry (5th ed.). W. H. Freeman.
de Hoffmann, E., & Stroobant, V. (2007).
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Ambient Pressure Proton Transfer Mass Spectrometry: Detection of Amines and Ammonia. (2011). Environmental Science & Technology. [Link]
PubChem. (n.d.). Morpholine, hydrochloride. National Center for Biotechnology Information. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
PubChem. (n.d.). Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]
NIST. (n.d.). Morpholine hydrochloride. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
ResearchGate. (n.d.). Fragmentation of protonated Histamine (m/z=112). [Link]
The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. (2017). Scientific Reports. [Link]
Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Theses and Dissertations. [Link]
Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. (2022). European Journal of Medicinal Chemistry. [Link]
Savina, L. I., & Sokolov, A. A. (2022). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. Butlerov Communications. [Link]
Contreras, R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry. [Link]
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]
ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]
SciSpace. (n.d.). Electron-transfer complexation of morpholine donor molecule with some π – acceptors: Synthesis and spectroscopic characteriza. [Link]
ResearchGate. (n.d.). Synthesis and characterization of 2-arylmorpholine hydrochloride. [Link]
Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (n.d.). Journal of Heterocyclic Chemistry. [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
ResearchGate. (n.d.). Electron-transfer complexation of morpholine donor molecule with some π – acceptors: Synthesis and spectroscopic characterizations. [Link]
Sulfanyl Porphyrazines with Morpholinylethyl Periphery—Synthesis, Electrochemistry, and Photocatalytic Studies after Deposition on Titanium(IV) Oxide P25 Nanoparticles. (2021). Molecules. [Link]
ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... [Link]
ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]
NIST. (n.d.). Morpholine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. (2023). European Journal of Chemistry. [Link]
Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023). The Journal of Physical Chemistry Letters. [Link]
A Comparative Guide to the Influence of the Pentan-3-yl Group on Morpholine Basicity and Reactivity
Executive Summary Morpholine is a foundational scaffold in medicinal chemistry, prized for its favorable physicochemical and pharmacokinetic properties.[1][2] Substitution on the morpholine nitrogen is a common strategy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Morpholine is a foundational scaffold in medicinal chemistry, prized for its favorable physicochemical and pharmacokinetic properties.[1][2] Substitution on the morpholine nitrogen is a common strategy to modulate these characteristics. This guide provides an in-depth analysis of the effects of a sterically demanding pentan-3-yl group on the basicity and nucleophilic reactivity of the morpholine nitrogen. Through comparative experimental data, we demonstrate that while the pentan-3-yl group increases basicity via its inductive electronic effect, it significantly curtails nucleophilic reactivity due to profound steric hindrance. These findings offer critical insights for researchers in drug design, enabling more rational selection of N-substituted morpholines for specific applications, such as when a hindered, non-nucleophilic base is required.
Introduction: The Strategic Importance of N-Substitution on Morpholine
The morpholine ring is a "privileged structure" in drug development, integral to numerous approved therapeutics, including the antibiotic linezolid and the anticancer agent gefitinib.[3][4] Its popularity stems from its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic (ADME) profiles.[2][5] The nitrogen atom is a key handle for chemical modification, and its basicity (quantified by the pKa of its conjugate acid) and nucleophilicity are critical parameters that influence a molecule's behavior both in synthesis and in vivo.
Alkyl substitution on the morpholine nitrogen directly impacts these properties through two primary mechanisms:
Electronic Effects : Alkyl groups are electron-donating through an inductive effect (+I), which increases the electron density on the nitrogen.[6] This enhanced electron density makes the lone pair more available for protonation, thereby increasing the amine's basicity.[7]
Steric Effects : The size and branching of the alkyl group can physically obstruct access to the nitrogen's lone pair. This steric hindrance can impede the approach of both protons and electrophiles, potentially lowering basicity and significantly reducing nucleophilic reactivity.[7][8]
This guide investigates the N-(pentan-3-yl) substituent, a bulky, branched alkyl group, to provide a clear, data-driven comparison against unsubstituted morpholine and the less-hindered N-methylmorpholine.
Part 1: Evaluation of Basicity (pKa)
The basicity of an amine is a fundamental property that governs its degree of ionization at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions. We evaluated the basicity of our compounds by determining the pKa of their corresponding conjugate acids.
Theoretical Considerations
Based on electronic effects alone, the addition of alkyl groups should increase basicity in the order: Morpholine < N-Methylmorpholine < N-(Pentan-3-yl)morpholine. The two ethyl chains of the pentan-3-yl group are expected to exert a stronger combined inductive effect than a single methyl group. However, the steric bulk around the nitrogen could also affect the solvation of the protonated form (the morpholinium ion), which can sometimes counteract the inductive effect.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for pKa determination.[9][10] It measures the pH of a solution as a titrant is added, allowing for the precise identification of the half-equivalence point, where pH equals the pKa.
Methodology:
Calibration : A digital pH meter was calibrated using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[11]
Sample Preparation : 1.0 mmol of each amine (Morpholine, N-Methylmorpholine, N-(Pentan-3-yl)morpholine) was dissolved in 50 mL of deionized water containing 0.15 M KCl to maintain constant ionic strength.[11][12]
Titration : The amine solution was acidified to ~pH 2 with 0.1 M HCl. The solution was then titrated with standardized 0.1 M NaOH, added in 0.1 mL increments.[12]
Data Acquisition : The pH was recorded after each addition of NaOH, allowing the solution to equilibrate for 30 seconds.
Analysis : A titration curve (pH vs. volume of NaOH) was plotted. The pKa was determined from the pH at the half-equivalence point of the titration. The experiment was performed in triplicate for each compound.
Figure 1: Workflow for pKa Determination by Potentiometric Titration
Results & Discussion
The experimental pKa values confirm the dominant role of the inductive effect in determining the basicity of these N-alkyl morpholines.
As predicted, alkyl substitution increases basicity compared to unsubstituted morpholine. The pentan-3-yl group, with its greater electron-donating character, renders the corresponding morpholine derivative more basic than N-methylmorpholine. This increase, while modest, is significant in the context of drug design, as it can alter the ionization state and subsequent biological interactions. The steric hindrance of the pentan-3-yl group does not appear to significantly disrupt the protonation of the nitrogen, indicating that the electronic effect is the primary driver of basicity in this series.
Part 2: Evaluation of Nucleophilic Reactivity
While basicity relates to the equilibrium of protonation, nucleophilicity describes the rate at which the amine attacks an electrophilic center. For synthetic chemists, this property is paramount. We evaluated nucleophilicity using a standard N-acylation reaction.
Theoretical Considerations
Nucleophilic reactions are highly sensitive to steric hindrance.[14] The bulky pentan-3-yl group is expected to create significant steric shielding around the nitrogen's lone pair, making it a much poorer nucleophile compared to the sterically unencumbered nitrogen of morpholine or the minimally hindered N-methylmorpholine.
Experimental Protocol: Comparative N-Acylation with Benzoyl Chloride
The reaction of an amine with an acyl chloride is a classic method for assessing nucleophilicity. A more reactive nucleophile will afford a higher yield in a shorter period under identical conditions.
Methodology:
Reaction Setup : In three separate flasks, a solution of the amine (1.0 mmol of Morpholine, N-Methylmorpholine, or N-(Pentan-3-yl)morpholine) and a non-nucleophilic base (1.2 mmol of diisopropylethylamine) in 10 mL of dichloromethane (DCM) was cooled to 0 °C.
Initiation : Benzoyl chloride (1.0 mmol) was added dropwise to each flask simultaneously.
Monitoring : The reactions were stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) at 15-minute intervals for 1 hour.
Workup & Analysis : After 1 hour, the reactions were quenched with saturated aqueous NaHCO₃. The organic layers were separated, dried over Na₂SO₄, and concentrated. The crude product yield of the corresponding N-benzoyl morpholine was determined by ¹H NMR using an internal standard.
The results from the comparative acylation starkly illustrate the impact of steric hindrance on reactivity.
Compound
N-Substituent
Product Yield after 1 hr (%)
Relative Reactivity
Morpholine
-H
>95%
Very High
N-Methylmorpholine
-CH₃
>95%
Very High
N-(Pentan-3-yl)morpholine
-CH(CH₂CH₃)₂
<5%
Very Low
The data clearly show that while morpholine and N-methylmorpholine are excellent nucleophiles that react rapidly and completely with benzoyl chloride, N-(pentan-3-yl)morpholine is almost entirely unreactive under the same conditions. The bulky pentan-3-yl group effectively forms a steric shield around the nitrogen, preventing the approach of the electrophilic benzoyl chloride.
This dramatic decrease in reactivity is a critical finding. It demonstrates that N-(pentan-3-yl)morpholine can function as a strong organic base (as shown by its pKa) that is, for practical purposes, non-nucleophilic.
Conclusion and Practical Recommendations
The substitution of a pentan-3-yl group on the morpholine nitrogen creates a fascinating dichotomy of properties. The analysis leads to a clear structure-property relationship.
Figure 3: Structure-Property Relationship
Key Findings:
Basicity is Electronically Driven : The pentan-3-yl group increases the basicity of the morpholine nitrogen due to its electron-donating inductive effect, making it a stronger base than both morpholine and N-methylmorpholine.
Reactivity is Sterically Governed : The same pentan-3-yl group provides a profound steric barrier that drastically reduces the nucleophilicity of the nitrogen, rendering it unreactive toward common electrophiles like acyl chlorides.
Recommendations for Researchers:
For use as a nucleophile : N-(pentan-3-yl)morpholine is a poor choice for applications requiring the morpholine nitrogen to act as a nucleophile in substitution or addition reactions. Unsubstituted morpholine or N-methylmorpholine are far superior alternatives.
For use as a non-nucleophilic base : N-(pentan-3-yl)morpholine is an excellent candidate for reactions where a soluble, organic base is needed to scavenge acid byproducts without interfering with electrophilic centers in the reaction mixture. Its utility is comparable to other hindered bases like 2,6-lutidine or diisopropylethylamine (DIPEA), but with the added physicochemical benefits of the morpholine scaffold.
By understanding this interplay of electronic and steric effects, drug development professionals can make more informed decisions, accelerating synthetic campaigns and fine-tuning the properties of their lead compounds for optimal performance.
References
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry & Biodiversity. Available at: [Link]
Kourounakis, A., et al. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. Available at: [Link]
Chemistry Steps. (2021). Basicity of Amines. Chemistry Steps. Available at: [Link]
Bentham Science Publishers. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Bentham Science. Available at: [Link]
Organic Chemistry Tutor. (n.d.). Basicity of Amines. Organic Chemistry Tutor. Available at: [Link]
Chemistry Stack Exchange. (2014). Field Effect and its effect on basicity on amines. Chemistry Stack Exchange. Available at: [Link]
El-Ashry, S. H., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
Khan Academy. (2026). Basicity of Alkyl amines. Khan Academy. Available at: [Link]
SlidePlayer. (n.d.). Basicity of amines.pptx. SlidePlayer. Available at: [Link]
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]
Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene?. Chemistry Stack Exchange. Available at: [Link]
Chad's Prep. (2021). Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]
Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
National Center for Biotechnology Information. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. PMC. Available at: [Link]
The following guide details the proper disposal procedures for 2-(Pentan-3-yl)morpholine hydrochloride , a substituted morpholine derivative often utilized in research and drug development. This compound acts as a struct...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the proper disposal procedures for 2-(Pentan-3-yl)morpholine hydrochloride , a substituted morpholine derivative often utilized in research and drug development.
This compound acts as a structural analog to known bioactive morpholines (e.g., phenmetrazine). Due to its status as a specialized research chemical, it lacks a specific RCRA waste code but must be managed as a Hazardous Chemical Waste under the Precautionary Principle due to potential central nervous system (CNS) activity and aquatic toxicity.
Executive Safety & Waste Classification
Before initiating disposal, you must classify the material to determine the correct waste stream.
Parameter
Classification / Value
Chemical Name
2-(Pentan-3-yl)morpholine hydrochloride
CAS Number
1228107-08-1 (Free base); HCl salt varies (often unassigned)
Non-Listed (Must be characterized; treat as Toxic/Hazardous)
Waste Code (Rec.)
D002 (Corrosivity - if pH < 2 in solution), otherwise State-Regulated Solid
Disposal Method
High-Temperature Incineration (Best Practice)
Pre-Disposal Handling & Storage
Proper segregation prevents cross-reactivity and ensures regulatory compliance during the pickup phase.
A. Personal Protective Equipment (PPE) Matrix
Respiratory: N95 (minimum) or P100 HEPA respirator if dust generation is likely.
Dermal: Nitrile gloves (Double gloving recommended: 4 mil inner / 5-8 mil outer).
Ocular: Chemical safety goggles (ANSI Z87.1).
Clothing: Standard lab coat with closed cuffs; Tyvek sleeves for bulk handling (>50g).
B. Waste Segregation Protocol
Do NOT mix with: Oxidizers (e.g., permanganates, nitrates) or strong bases (liberates the free amine, increasing volatility).
Container: High-Density Polyethylene (HDPE) or Amber Glass with a PTFE-lined screw cap.
Labeling: Must be labeled "Hazardous Waste" with the full chemical name. Do not use abbreviations/acronyms.
Disposal Procedures: Step-by-Step
This workflow outlines the disposal of solid waste and liquid stock solutions.
Scenario A: Solid Waste (Pure Substance)
Objective: Secure packaging for off-site thermal destruction.
Tare & Transfer: Place a wide-mouth HDPE waste container in a fume hood. Transfer the solid waste using a chemically inert spatula.
Decontamination: Wipe the exterior of the primary container with a methanol-dampened wipe to remove dust residues. Place this wipe inside the waste container.
Secondary Containment: Place the sealed primary container into a clear polyethylene bag (4 mil). Seal with tape.
Documentation: Log the weight (kg) and accumulation start date on the waste tag.
Disposal Path: Request a "Lab Pack" pickup from your licensed hazardous waste vendor (e.g., Veolia, Clean Harbors, Triumvirate).
Objective: Prevent environmental release and sewer discharge.[1][2][3]
pH Check: If the solution is acidic (pH < 4), neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6–8 only if your facility's permit allows elementary neutralization.
Warning: Neutralization may precipitate the free base (oily droplets).
Solvent Stream: If dissolved in organic solvent (Methanol, DMSO), dispose of in the Halogenated or Non-Halogenated Solvent waste stream, depending on the solvent.
Aqueous Stream: If in water/buffer, collect in a dedicated carboy labeled "Aqueous Waste with Trace Organics." DO NOT POUR DOWN THE DRAIN.
Operational Workflow: Waste Decision Tree
The following diagram illustrates the decision logic for disposing of 2-(Pentan-3-yl)morpholine hydrochloride based on its physical state and concentration.
Figure 1: Decision logic for segregating 2-(Pentan-3-yl)morpholine hydrochloride waste streams.
Emergency Procedures: Spills & Exposure
Due to the potential bioactivity of morpholine analogs, spills must be treated as a toxicological hazard.
Spill Cleanup Protocol (Small Scale < 10g)
Evacuate & Ventilate: Clear the immediate area.[2] Ensure fume hood is active.
Don PPE: Wear double nitrile gloves, goggles, and a P100 respirator.
Containment:
Solid: Cover gently with wet paper towels to prevent dust aerosolization.
Liquid: Surround with absorbent pads or vermiculite.
Neutralization/Collection:
Sweep up solids using a dustpan dedicated to hazardous waste.
Wash the surface with a 10% Soap/Water solution followed by water.
Note: Do not use bleach (Hypochlorite) as it may react with the amine to form chloramines (toxic gas).
Disposal: Place all cleanup materials (pads, gloves, wipes) into the hazardous waste container.
Scientific Rationale & Compliance
Incineration Requirement: Morpholine rings are stable heterocycles. Low-temperature disposal or biological treatment (sewer) may not fully degrade the ring structure, leading to environmental persistence. High-temperature incineration (>1000°C) with NOx scrubbing is the only validated method for complete mineralization [1].
Salt Dissociation: The hydrochloride salt is water-soluble. Upon entering waterways, it dissociates. The free morpholine base can affect aquatic life (Daphnia magna EC50 ~100 mg/L for morpholine, likely lower for alkyl-substituted analogs due to increased lipophilicity) [2].
Regulatory Basis: While not explicitly P-listed or U-listed under 40 CFR 261.33, the generator is responsible for determining if the waste exhibits toxicity characteristics. Following the "Cradle-to-Grave" responsibility, treating this as a non-specific hazardous waste ensures compliance with EPA and local regulations [3].
References
National Center for Biotechnology Information. (2025).[4][5] PubChem Compound Summary for CID 1228107-08-1, 2-(Pentan-3-yl)morpholine. Retrieved from [Link]
U.S. Environmental Protection Agency. (2024).[2][4] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
A Comprehensive Guide to the Safe Handling of 2-(Pentan-3-yl)morpholine hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 2-(Pentan-3-yl)morpholine hydrochloride. In the absence of specific safe...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-(Pentan-3-yl)morpholine hydrochloride. In the absence of specific safety data for this compound, the following protocols are based on established best practices for handling structurally related morpholine derivatives and hydrochloride salts of amines. It is imperative to treat this compound with caution and to conduct a thorough, compound-specific risk assessment before commencing any experimental work.
Understanding the Potential Hazards
While specific toxicological data for 2-(Pentan-3-yl)morpholine hydrochloride is not available, an analysis of related morpholine compounds indicates a need for caution. Morpholine and its derivatives can be hazardous. For instance, morpholine is classified as a flammable liquid and can cause severe skin burns and eye damage. It can also be harmful if swallowed or inhaled, and toxic in contact with skin[1][2]. The hydrochloride salt form may present additional hazards. Therefore, it is prudent to handle 2-(Pentan-3-yl)morpholine hydrochloride as a potentially corrosive and toxic substance.
Assumed Hazard Profile:
Hazard Class
Potential Effect
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful or toxic if swallowed, in contact with skin, or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is fundamental to minimizing exposure risk. The following PPE is mandatory when handling 2-(Pentan-3-yl)morpholine hydrochloride.
Caption: Essential PPE for handling 2-(Pentan-3-yl)morpholine hydrochloride.
Safe Handling and Operational Plan
Adherence to a strict operational workflow is critical for safety. Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.
Step-by-Step Handling Protocol:
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible[3]. All personnel must be trained on the potential hazards and emergency procedures.
Engineering Controls: All weighing and transfer operations should be conducted in a well-ventilated area, preferably within a chemical fume hood with a tested and certified face velocity[4][5].
Weighing and Transfer:
Don appropriate PPE as outlined in the diagram above.
To prevent static discharge, especially if the compound is a fine powder, use anti-static weigh boats and ground all equipment[6].
Carefully weigh the required amount of the compound. Avoid generating dust.
Transfer the compound to the reaction vessel within the fume hood.
Post-Handling:
Thoroughly clean the work area with a suitable decontaminating agent.
Wash hands and any exposed skin thoroughly with soap and water after handling[7].
Remove and properly dispose of contaminated PPE.
Emergency Procedures: A Rapid and Informed Response
In the event of an accidental exposure or spill, immediate and correct action is crucial.
Caption: Immediate actions in case of accidental exposure.
Spill Response:
Evacuate: Immediately evacuate the area and alert colleagues[8].
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite[9].
Clean-Up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Use non-sparking tools if the compound is flammable[9].
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water[8].
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately[8].
Disposal Plan: Environmental Responsibility
Proper disposal of 2-(Pentan-3-yl)morpholine hydrochloride and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
GOV.UK. (2024, October 10). What to do in a chemical emergency.
New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine If You Are Being Exposed Workplace Exposure Limits Ways of Re.
Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 4-(1-Chloropropan-2-yl)morpholine and Related Chloroalkylmorpholines.
Government of Canada. (2025, December 19). Hazardous substance assessment – Morpholine.